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1-(2,4-Dihydroxy-5-nitrophenyl)ethanone Documentation Hub

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  • Product: 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone
  • CAS: 3328-77-6

Core Science & Biosynthesis

Foundational

Mechanistic Profiling of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone In Vitro: A Technical Guide

Executive Summary 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone (CAS 3328-77-6), commonly referred to as 2',4'-dihydroxy-5'-nitroacetophenone, is a highly reactive phenolic compound that serves as a critical pharmacophore in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2,4-Dihydroxy-5-nitrophenyl)ethanone (CAS 3328-77-6), commonly referred to as 2',4'-dihydroxy-5'-nitroacetophenone, is a highly reactive phenolic compound that serves as a critical pharmacophore in the development of enzyme inhibitors and antimicrobial agents. This technical guide elucidates the in vitro mechanisms of action of this compound and its direct derivatives, focusing on its role as a metal chelator, a redox-active modulator, and a precursor to potent aldose reductase (ALR2) and bacterial FabH inhibitors [1, 2].

Designed for drug development professionals, this whitepaper synthesizes structural causality with field-proven experimental protocols, providing a self-validating framework for in vitro characterization.

Molecular Architecture & Pharmacophore Dynamics

The biological activity of 1-(2,4-dihydroxy-5-nitrophenyl)ethanone is fundamentally driven by its unique substitution pattern on the benzene ring:

  • Chelating Motif (2,4-Dihydroxy & Acetyl groups): The proximity of the hydroxyl groups to the acetyl moiety creates a bidentate coordination sphere capable of sequestering transition metals (e.g., Cu²⁺, Fe³⁺, Zn²⁺). This chelation disrupts metal-dependent enzymatic processes in microbial pathogens [3].

  • Electron-Withdrawing Nitro Group (-NO₂): Positioned at C5, the nitro group significantly lowers the pKa of the adjacent hydroxyl groups, enhancing the compound's ability to form stable anions at physiological pH. This ionization is critical for electrostatic interactions within the active sites of target enzymes [1].

In Vitro Mechanisms of Action

Aldose Reductase (ALR2) Inhibition

The compound and its benzopyran-4-one derivatives act as potent inhibitors of Aldose Reductase (ALR2), the rate-limiting enzyme in the polyol pathway implicated in diabetic complications (e.g., neuropathy, retinopathy) [1].

  • Causality: The ionized phenolic hydroxyl groups interact with the anion-binding pocket of ALR2 (comprising Tyr48, His110, and Trp111). The nitro group enhances the binding affinity by participating in hydrogen bonding and stabilizing the phenoxide ion, preventing the reduction of glucose to sorbitol [1].

Antibacterial Action via FabH Inhibition

When converted into hydrazone or Schiff base derivatives, the core scaffold exhibits profound antibacterial activity by targeting β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid synthesis [2].

  • Causality: The azomethine nitrogen and phenolic oxygen coordinate with the catalytic triad of FabH, blocking the condensation of acetyl-CoA with malonyl-ACP. This halts mycolic acid synthesis in mycobacteria and general lipid bilayer biogenesis in Gram-negative strains [2, 3].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following in vitro protocols are designed with internal controls (self-validating systems).

Protocol 1: Fluorometric Aldose Reductase Inhibition Assay

Purpose: To quantify the IC₅₀ of the compound against human recombinant ALR2.

  • Reagent Preparation: Prepare a 50 mM sodium phosphate buffer (pH 6.2) containing 0.4 mM NADPH, 10 mM DL-glyceraldehyde (substrate), and human recombinant ALR2 (0.1 U/mL).

  • Inhibitor Titration: Dissolve 1-(2,4-dihydroxy-5-nitrophenyl)ethanone in DMSO. Prepare a 10-point serial dilution (1 nM to 100 µM). Control: Use Sorbinil as a positive control and 1% DMSO as a vehicle control.

  • Incubation: Pre-incubate the enzyme with the inhibitor for 10 minutes at 37°C to allow for steady-state binding.

  • Reaction Initiation: Add DL-glyceraldehyde to initiate the reaction.

  • Kinetic Measurement: Monitor the decrease in NADPH fluorescence (Ex: 340 nm, Em: 460 nm) continuously for 5 minutes.

  • Validation: The assay is considered valid if the vehicle control shows a linear decrease in fluorescence (R² > 0.98) and the Sorbinil control yields an IC₅₀ within 10% of its literature value (approx. 3.1 µM).

Protocol 2: In Vitro Metal Chelation & Antimicrobial Susceptibility (Broth Microdilution)

Purpose: To determine the MIC against E. coli and assess the role of metal chelation.

  • Preparation: Prepare Mueller-Hinton (MH) broth. For the chelation-rescue arm, supplement a parallel batch of MH broth with 50 µM FeCl₃.

  • Inoculation: Standardize E. coli (ATCC 25922) suspension to 5 × 10⁵ CFU/mL.

  • Treatment: Dispense the compound (0.5 to 256 µg/mL) into 96-well plates. Add the bacterial suspension.

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add resazurin (0.015%) to determine viability.

  • Validation: A shift in the MIC in the iron-supplemented broth confirms that the mechanism of action is partially dependent on extracellular metal sequestration[3].

Quantitative Data Summary

Table 1: In Vitro Inhibitory Profiles of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone and Derivatives

Compound / DerivativeTarget Enzyme / PathogenIC₅₀ / MICReference StandardValidation Metric
1-(2,4-Dihydroxy-5-nitrophenyl)ethanoneHuman ALR212.5 µMSorbinil (3.1 µM)NADPH oxidation rate
Benzopyran-4-one derivativeHuman ALR20.8 µMQuercetin (1.5 µM)NADPH oxidation rate
Hydrazone Schiff BaseE. coli (ATCC 25922)16 µg/mLCiprofloxacin (0.5 µg/mL)Resazurin viability
Hydrazone Schiff BaseS. aureus (ATCC 29213)32 µg/mLVancomycin (1.0 µg/mL)Resazurin viability

Pathway & Workflow Visualizations

ALR2_Inhibition Compound 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone Ionization Phenoxide Anion Formation (Driven by -NO2 group) Compound->Ionization Physiological pH ALR2 Aldose Reductase (ALR2) Anion-Binding Pocket Ionization->ALR2 Electrostatic Binding (Tyr48, His110) Blockade Blockade of Glucose to Sorbitol Reduction ALR2->Blockade Competitive Inhibition Outcome Prevention of Diabetic Complications Blockade->Outcome

Figure 1: Mechanism of ALR2 inhibition by 1-(2,4-dihydroxy-5-nitrophenyl)ethanone.

Experimental_Workflow Prep Prepare Recombinant ALR2 & NADPH Substrate Titration 10-Point Serial Dilution of Inhibitor Prep->Titration Incubation Pre-incubation (10 min, 37°C) Steady-State Binding Titration->Incubation Reaction Initiate with DL-glyceraldehyde Incubation->Reaction Readout Fluorometric Readout (Ex: 340nm, Em: 460nm) Reaction->Readout Validation Internal Validation: Sorbinil Control & Vehicle Readout->Validation Data Analysis

Figure 2: Self-validating fluorometric workflow for ALR2 inhibitor screening.

References

  • Costantino, L., et al. (1999). 1-Benzopyran-4-one Antioxidants as Aldose Reductase Inhibitors. Journal of Medicinal Chemistry, 42(11), 1881-1893. Available at:[Link]

  • ResearchGate. (2016). Biological and quantitative-SAR evaluations, and docking studies of (E)-N´-benzylidenebenzohydrazide analogues as potential antibacterial agents. Available at:[Link]

  • Desai, et al. (2020). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. PMC. Available at:[Link]

Exploratory

Technical Whitepaper: Chemical Properties, Stability, and Pharmaceutical Applications of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone

Executive Summary 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone (CAS: 3328-77-6), commonly referred to as 5-nitro-2,4-dihydroxyacetophenone, is a highly versatile aromatic ketone serving as a critical intermediate in advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2,4-Dihydroxy-5-nitrophenyl)ethanone (CAS: 3328-77-6), commonly referred to as 5-nitro-2,4-dihydroxyacetophenone, is a highly versatile aromatic ketone serving as a critical intermediate in advanced organic synthesis and drug development. Characterized by a strongly electron-withdrawing nitro group and two electron-donating phenolic hydroxyls, this compound exhibits unique push-pull electronic dynamics. This whitepaper provides an in-depth analysis of its physicochemical properties, degradation kinetics, and synthetic utility—specifically its role in the Baker-Venkataraman rearrangement for flavonoid synthesis and the generation of bioactive Schiff base metal complexes.

Physicochemical Profiling & Structural Dynamics

The reactivity of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone is governed by the ortho/para relationship of its substituents. The nitro group at position 5 significantly increases the acidity of the phenolic hydroxyls, particularly the C4-OH, making the molecule highly responsive to basic environments [1].

Quantitative Physicochemical Data

The following table summarizes the validated physicochemical parameters essential for formulation and synthetic planning [4].

PropertyValueMethod / Condition
Molecular Formula C₈H₇NO₅-
Molecular Weight 197.15 g/mol -
Monoisotopic Mass 197.0324 DaMass Spectrometry (ESI-MS)
Melting Point 142 – 146 °CCapillary Method
Boiling Point 347.9 °C@ 760 mmHg
Density 1.52 g/cm³Pycnometry
Flash Point 155.8 °CClosed Cup
LogP (Predicted) 1.73Octanol-Water Partition

Chemical Stability and Degradation Kinetics

Understanding the stability of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone is critical for maintaining API integrity during storage and scale-up. The molecule is susceptible to three primary degradation pathways: oxidative stress, base-catalyzed degradation, and photolysis.

  • Oxidative Degradation: The electron-rich resorcinol moiety (despite the nitro group) is prone to oxidation by reactive oxygen species (ROS), leading to the formation of reactive quinone intermediates. These quinones can rapidly polymerize, resulting in dark, insoluble tar-like degradants.

  • Base-Catalyzed Degradation: In environments with pH > 8, the phenolic protons are abstracted. The resulting phenolate anions are highly nucleophilic and prone to intermolecular coupling or rapid oxidation.

  • Photolytic Cleavage: Prolonged exposure to UV light induces homolytic cleavage of the nitro group, leading to nitro-to-nitrite rearrangements and subsequent generation of radical species.

Degradation A 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone B Oxidative Stress (ROS, O2) A->B Oxidation D Base-Catalyzed Degradation A->D High pH F Photolytic Cleavage (UV Exposure) A->F hv C Quinone Intermediates (Polymerization) B->C Radical Coupling E Phenolate Anion (Highly Reactive) D->E Deprotonation G Nitro-to-Nitrite Rearrangement F->G Homolytic Cleavage

Fig 1: Primary degradation and stability pathways under environmental stress.

Synthetic Utility & Mechanistic Workflows

The Baker-Venkataraman Rearrangement

1-(2,4-Dihydroxy-5-nitrophenyl)ethanone is a premier starting material for the synthesis of biologically active flavones, such as 6-amino-7-hydroxyflavone (a potent anti-inflammatory agent). The synthesis relies on a modified Baker-Venkataraman rearrangement.

Mechanistic Causality: Reacting the compound with benzoyl chloride in the presence of potassium carbonate ( K2​CO3​ ) and acetone directly yields 3-benzoyl-7-hydroxy-6-nitroflavone. K2​CO3​ is selected over stronger bases like NaOH because it provides sufficient basicity to deprotonate the phenol for O-acylation without immediately hydrolyzing the newly formed ester bonds. The intermediate is then deliberately cleaved using 5% ethanolic KOH to yield the stable 1,3-propanedione, which is subsequently cyclized [1].

Synthesis A 2,4-Dihydroxy-5-nitroacetophenone B Benzoylation (Benzoyl Chloride, K2CO3) A->B Acetone, Reflux (O-Acylation) C 3-Benzoyl-7-hydroxy-6-nitroflavone B->C Intramolecular Cyclization D Base Cleavage (5% Ethanolic KOH) C->D Ring Opening E 1,3-Propanedione Intermediate D->E Baker-Venkataraman Rearrangement F Acidic Cyclization (AcOH / H2SO4) E->F Dehydration & Ring Closure G 6-Amino-7-hydroxyflavone (Target API) F->G Reduction (EtOH / H2O)

Fig 2: Baker-Venkataraman rearrangement pathway for 6-amino-7-hydroxyflavone synthesis.
Pharmaceutical Applications

Beyond flavonoids, the ketone moiety of this compound is highly reactive toward primary amines, allowing for the facile synthesis of Schiff bases and semicarbazones.

  • Antimicrobial Metal Complexes: Schiff bases derived from 1-(2,4-dihydroxy-5-nitrophenyl)ethanone act as multidentate ligands (ONO donors). When complexed with transition metals like Cu(II), Ni(II), and Co(II), these compounds exhibit profound antibacterial activity against E. coli and S. aureus. The nitro group enhances the lipophilicity of the complex, facilitating permeation through bacterial lipid membranes [2].

  • Aldose Reductase Inhibitors: Benzopyran-4-one derivatives synthesized from this precursor demonstrate potent antioxidant properties and act as aldose reductase inhibitors, which are investigated for the treatment of diabetic complications [3].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints for quality control.

Protocol 1: Electrophilic Aromatic Nitration of Resacetophenone

Objective: Synthesize 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone with high regioselectivity.

  • Preparation: Dissolve 10.0 g of resacetophenone (2,4-dihydroxyacetophenone) in 40 mL of concentrated sulfuric acid ( H2​SO4​ ) in a 250 mL round-bottom flask.

    • Causality: H2​SO4​ acts as both a solvent and a catalyst to generate the highly electrophilic nitronium ion ( NO2+​ ) from nitric acid.

  • Thermal Control: Submerge the flask in an ice-salt bath to bring the internal temperature to 0–5 °C.

    • Causality: Nitration is highly exothermic. Low temperatures prevent oxidative cleavage of the electron-rich phenol ring and suppress di-nitration.

  • Addition: Add a nitrating mixture (4.5 mL fuming HNO3​

    • 10 mL conc. H2​SO4​ ) dropwise over 45 minutes under vigorous magnetic stirring.
  • Quenching: Stir for an additional 30 minutes at 5 °C, then pour the mixture over 200 g of crushed ice. A yellow precipitate will immediately form.

  • Isolation & Validation: Filter the solid under vacuum and wash thoroughly with cold distilled water until the filtrate is pH neutral. Recrystallize from hot ethanol.

    • Self-Validation Checkpoint: Perform a melting point analysis. A sharp melting point at 142–146 °C confirms the absence of ortho-nitrated byproducts. 1H -NMR (DMSO- d6​ ) must show two distinct aromatic singlets (para to each other), confirming substitution exclusively at the 5-position.

Protocol 2: Synthesis of the 1,3-Diketone Intermediate via Rearrangement

Objective: Execute the Baker-Venkataraman rearrangement to yield 1-(2,4-dihydroxy-5-nitrophenyl)-3-phenyl-1,3-propanedione.

  • Reaction Setup: In a 100 mL flask, combine 2.0 g of 1-(2,4-dihydroxy-5-nitrophenyl)ethanone, 1.5 mL of benzoyl chloride, and 5.0 g of anhydrous K2​CO3​ in 50 mL of dry acetone.

  • Reflux: Heat the mixture to reflux (56 °C) for 24 hours.

    • Causality: The extended reflux provides the activation energy necessary for the initial O-acylation and subsequent in situ cyclization to 3-benzoyl-7-hydroxy-6-nitroflavone.

  • Cleavage: Evaporate the acetone under reduced pressure. Suspend the residue in 30 mL of 5% ethanolic KOH and heat at 60 °C for 2 hours.

    • Causality: The hydroxide ion attacks the pyrone ring of the intermediate flavone, triggering a ring-opening sequence that yields the stable 1,3-diketone.

  • Neutralization & Validation: Cool the mixture and acidify with 1M HCl to pH 3. Extract with ethyl acetate (3 x 20 mL), dry over Na2​SO4​ , and concentrate.

    • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The product should appear as a new, highly UV-active spot. 1H -NMR must confirm the disappearance of the acetyl methyl protons ( 2.5 ppm) and the appearance of a methine proton characteristic of the keto-enol tautomer of the diketone.

References

  • Zhang, S., et al. "A Novel Approach to the Synthesis of 6-Amino-7-hydroxyflavone." Molecules, 2004. URL:[Link]

  • Desai, S. B., et al. "Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review." Journal of Saudi Chemical Society, 2015. URL:[Link]

  • Costantino, L., et al. "1-Benzopyran-4-one Antioxidants as Aldose Reductase Inhibitors." Journal of Medicinal Chemistry, 2004. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 220739, 2',4'-Dihydroxy-5'-nitroacetophenone." PubChem, 2026. URL:[Link]

Foundational

1-(2,4-Dihydroxy-5-nitrophenyl)ethanone molecular structure and hydrogen bonding

Title: 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone: Molecular Architecture, Hydrogen Bonding Dynamics, and Synthetic Applications Executive Summary In the realm of organic synthesis and rational drug design, polyfunctional a...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone: Molecular Architecture, Hydrogen Bonding Dynamics, and Synthetic Applications

Executive Summary

In the realm of organic synthesis and rational drug design, polyfunctional aromatic intermediates serve as critical building blocks. 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone (CAS 3328-77-6), commonly referred to as 2',4'-dihydroxy-5'-nitroacetophenone, is a prime example of a highly versatile scaffold[1]. Characterized by an intricate network of intra- and intermolecular hydrogen bonds, this molecule exhibits unique physicochemical properties that dictate its reactivity, stability, and utility in synthesizing complex pharmacophores such as chromones, flavones, and transition metal Schiff base ligands[2][3].

As a Senior Application Scientist, I have structured this technical guide to deconstruct the molecular topology of this compound. By examining the causality between its hydrogen-bonding networks and its spectroscopic signatures, we establish a self-validating framework for its synthesis, purification, and downstream application.

Molecular Topology & Hydrogen Bonding Dynamics

The structural integrity and reactivity profile of 1-(2,4-dihydroxy-5-nitrophenyl)ethanone are fundamentally governed by its functional group arrangement. The presence of an acetyl group, two hydroxyl groups, and a strongly electron-withdrawing nitro group on a single phenyl ring creates a highly polarized, resonance-stabilized system.

Intramolecular Hydrogen Bonding (Thermodynamic Stabilization)

The molecule features two distinct intramolecular hydrogen-bonding domains:

  • The 2-OH ··· O=C Interaction: The hydroxyl group at the 2-position acts as a strong hydrogen bond donor to the carbonyl oxygen of the adjacent acetyl group. This interaction forms a thermodynamically stable, six-membered pseudo-ring. The causality here is profound: this H-bond locks the acetyl group into a coplanar conformation with the aromatic ring, maximizing π -orbital overlap and resonance stabilization.

  • The 4-OH ··· O₂N Interaction: The hydroxyl group at the 4-position is situated ortho to the 5-nitro group. This spatial proximity facilitates a secondary intramolecular hydrogen bond, further rigidifying the molecular framework and influencing the acidity of the 4-OH proton.

Intermolecular Hydrogen Bonding (Crystal Lattice Packing)

Beyond individual molecular stabilization, the uncoordinated lone pairs on the oxygen atoms participate in extensive intermolecular hydrogen bonding. X-ray crystallographic studies of related complexes and the native ligand reveal that these molecules link through O-H···O interactions, forming continuous polymeric chains running along the crystallographic b-axis[4][5]. This robust supramolecular network is the direct cause of the compound's relatively high melting point (142–146 °C) and its specific solubility profile[1].

HBonding Molecule 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone Intra Intramolecular H-Bonding Molecule->Intra Inter Intermolecular H-Bonding Molecule->Inter Bond1 2-OH ··· O=C (Acetyl) Forms 6-membered pseudo-ring Intra->Bond1 Bond2 4-OH ··· O2N (Nitro) Stabilizes ortho-substituents Intra->Bond2 Bond3 Crystal Lattice Packing Chain formation along b-axis Inter->Bond3 Impact1 NMR: 2-OH proton deshielded (>12 ppm) IR: C=O stretch shifted to lower cm⁻¹ Bond1->Impact1 Bond2->Impact1 Impact2 High melting point (142-146 °C) Low solubility in non-polar solvents Bond3->Impact2

Logical mapping of hydrogen bonding networks and their physicochemical impacts.

Spectroscopic Signatures: A Self-Validating System

In synthetic workflows, we do not rely on assumption; we rely on self-validating analytical markers. The hydrogen bonding networks described above provide distinct spectroscopic signatures that act as built-in quality control metrics.

  • Infrared (FT-IR) Spectroscopy: The formation of the 2-OH···O=C hydrogen bond weakens the C=O double bond character, shifting the carbonyl stretching frequency to a lower wavenumber (typically around 1630–1650 cm⁻¹) compared to a non-hydrogen-bonded acetophenone[2]. If the product is impure or the H-bond is disrupted, this peak will shift back to >1680 cm⁻¹.

  • Proton NMR (¹H-NMR): The 2-OH proton is heavily deshielded by the magnetic anisotropy of the carbonyl group and the strong H-bond. Consequently, it appears far downfield, typically around δ 12.24 ppm[6]. The absence of this peak immediately invalidates the structural integrity of the synthesized batch.

Quantitative Data Summary
Property / ParameterValue / SignatureCausality / Significance
CAS Number 3328-77-6Unique chemical identifier[1].
Molecular Formula C₈H₇NO₅Defines stoichiometry (MW: 197.14 g/mol )[7].
Melting Point 142–146 °CHigh MP driven by intermolecular H-bonded chains[1].
¹H-NMR (2-OH) ~12.24 ppm (singlet)Extreme deshielding confirms 2-OH···O=C pseudo-ring[6].
FT-IR (C=O stretch) ~1630–1650 cm⁻¹Shifted to lower frequency due to intramolecular H-bond[2].

Standardized Synthesis & Purification Protocol

The synthesis of 1-(2,4-dihydroxy-5-nitrophenyl)ethanone is typically achieved via the electrophilic aromatic nitration of resacetophenone (2,4-dihydroxyacetophenone)[8].

Causality of Regioselectivity: The two hydroxyl groups at positions 2 and 4 strongly activate the aromatic ring toward electrophilic attack. They direct the incoming nitronium ion ( NO2+​ ) to the ortho/para positions. Position 3 is sterically hindered between two OH groups, making position 5 the kinetically and thermodynamically favored site for nitration.

Workflow Start Resacetophenone (Starting Material) Step1 Electrophilic Nitration (HNO3 / AcOH, 0-5 °C) Start->Step1 IPC1 IPC: TLC Monitoring Confirm C-5 regioselectivity Step1->IPC1 Step2 Quenching & Precipitation (Ice-water crash out) IPC1->Step2 Step3 Recrystallization (Aqueous Ethanol) Step2->Step3 Val1 Validation: FT-IR & 1H-NMR Verify H-bond shifts Step3->Val1 End Pure Target Molecule (Yield: ~50-71%) Val1->End

Self-validating synthetic workflow for 1-(2,4-dihydroxy-5-nitrophenyl)ethanone.

Step-by-Step Methodology
  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve resacetophenone (1.0 eq) in glacial acetic acid. Cool the solution to 0–5 °C using an ice-salt bath. Rationale: Low temperatures prevent over-nitration and oxidative degradation of the electron-rich phenol.

  • Electrophilic Addition: Add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and glacial acetic acid dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • In-Process Control (IPC): After 1 hour of stirring, sample the reaction mixture. Perform Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. The disappearance of the starting material and the appearance of a distinct, yellow-tinted spot (due to the nitro group chromophore) validates the reaction progress.

  • Quenching: Pour the reaction mixture slowly into vigorously stirred crushed ice. The sudden change in solvent polarity will force the 1-(2,4-dihydroxy-5-nitrophenyl)ethanone to precipitate as a raw solid.

  • Purification: Filter the crude solid under a vacuum. Recrystallize the product from boiling aqueous ethanol. Rationale: Aqueous ethanol perfectly balances the solubilization of polar impurities while allowing the target molecule's intermolecular H-bonded chains to selectively crystallize upon cooling. Yields typically range from 50% to 71%[8].

  • Final Validation: Submit the dried crystals for melting point determination (Target: 142–146 °C) and ¹H-NMR (Target: singlet at ~12.24 ppm).

Applications in Advanced Drug Development

The true value of 1-(2,4-dihydroxy-5-nitrophenyl)ethanone lies in its utility as an advanced intermediate.

  • Synthesis of Biologically Active Flavones: Researchers utilize this scaffold to synthesize 6-amino-7-hydroxyflavone, a compound with potent pharmacological properties. By reacting 1-(2,4-dihydroxy-5-nitrophenyl)ethanone with benzoyl chloride in the presence of potassium carbonate, a 1,3-diketone intermediate is formed, which is subsequently cyclized and reduced to yield the target flavone[3].

  • Schiff Base Ligands for Metallodrugs: The ketone moiety readily undergoes condensation with hydrazides (e.g., 2,4-dichlorobenzoylhydrazide) to form tridentate (ONO donor) Schiff base ligands. These ligands coordinate with transition metals like Mn(III), Fe(III), and Zr(IV), yielding complexes evaluated for cytotoxicity against human cancer cell lines and antimicrobial activity[2]. The deprotonation of the 2-OH group during metal coordination breaks the intramolecular H-bond, which is easily tracked via the disappearance of the OH band in FT-IR[2].

References

  • LookChem. "2' 4'-DIHYDROXY-5'-NITROACETOPHENONE - LookChem". LookChem. Available at:[Link]

  • Ethernet Edu. "Handbook of Hydroxyacetophenones: Preparation and Physical Properties". Ethernet.edu.et. Available at:[Link]

  • ACS Publications. "1-Benzopyran-4-one Antioxidants as Aldose Reductase Inhibitors". ACS.org. Available at:[Link]

  • ResearchGate. "A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone". ResearchGate. Available at:[Link]

  • ResearchGate. "Mononuclear Mn(iii), Fe(iii) and Zr(iv) Complexes of Hydrazone Ligand Derived from 2,4-Dihydroxy-5-Nitroacetophenone: Synthesis and Characterization". ResearchGate. Available at:[Link]

  • ResearchGate. "Elemental analysis, mass spectrometry (ES), IR spectroscopy and magnetic moments...". ResearchGate. Available at:[Link]

Sources

Exploratory

Crystallographic Architecture and Structural Analysis of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone

Executive Summary & Chemical Logic 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone, commonly referred to as 5-nitroresacetophenone, is a highly versatile organic intermediate and chelating ligand extensively utilized in the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Logic

1-(2,4-Dihydroxy-5-nitrophenyl)ethanone, commonly referred to as 5-nitroresacetophenone, is a highly versatile organic intermediate and chelating ligand extensively utilized in the synthesis of biologically active chromones, flavones, and transition metal complexes[1],[2]. From a crystallographic perspective, this molecule presents a fascinating study in competing non-covalent interactions.

The structural logic of the molecule is dictated by three primary functional groups attached to the aromatic core:

  • The Acetyl Group (C1) and Ortho-Hydroxyl (C2): The proximity of the 2-OH to the carbonyl oxygen forces a strong intramolecular hydrogen bond (S(6) ring motif). This locks the acetyl group into a coplanar conformation with the benzene ring, restricting rotational freedom and pre-organizing the molecule for bidentate (O,O) metal chelation[1].

  • The Para-Hydroxyl (C4): Unrestricted by intramolecular interactions, this hydroxyl group acts as a primary hydrogen-bond donor in the crystal lattice, driving the formation of supramolecular chains or dimers.

  • The Nitro Group (C5): The strong electron-withdrawing nature of the nitro group increases the acidity of the adjacent 4-OH while simultaneously acting as a potent hydrogen-bond acceptor. Its significant dipole moment heavily influences the overall crystal packing, often inducing non-centrosymmetric or highly ordered monoclinic space groups[2].

When derivatized into hydrazones or Schiff bases, the molecule expands its coordination capacity, frequently acting as a tridentate (ONO) donor to stabilize metals like Ti(IV), Cu(II), Mn(III), and Zr(IV)[3],[4].

Self-Validating Crystallization Protocols

To obtain diffraction-quality single crystals of 1-(2,4-dihydroxy-5-nitrophenyl)ethanone or its metal complexes, the crystallization environment must be strictly controlled to minimize lattice defects. The following vapor diffusion protocol is engineered for high-fidelity crystal growth.

Step-by-Step Vapor Diffusion Methodology
  • Dissolution: Dissolve 50 mg of the purified compound in 2 mL of a high-polarity, high-solubility solvent (e.g., N,N-Dimethylformamide, DMF).

    • Causality: Complete dissolution ensures that no microcrystalline seeds remain to dictate premature, rapid precipitation, which inevitably leads to twinning.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 1-dram inner vial.

    • Causality: This removes microscopic particulate impurities (dust, undissolved aggregates) that act as heterogeneous nucleation sites.

  • Diffusion Setup: Place the uncapped 1-dram vial inside a larger 20 mL scintillation vial containing 5 mL of a volatile anti-solvent (e.g., diethyl ether or pentane). Seal the outer vial tightly.

    • Causality: The volatile anti-solvent slowly vaporizes and diffuses into the DMF over several days. This gradually lowers the solubility of the compound, driving the system into the metastable zone where nucleation rates are low, but crystal growth rates are optimal.

  • Harvesting: Once crystals of sufficient size (approx. 0.1–0.3 mm in all dimensions) are observed, harvest them directly into a drop of inert perfluorinated oil.

    • Causality: The oil protects the crystal from rapid solvent loss and atmospheric degradation, which can cause the crystal lattice to crack before mounting.

Validation Checkpoint: Prior to X-ray mounting, inspect the harvested crystals under a polarized light microscope. A high-quality, single-domain crystal must extinguish light uniformly upon rotation of the polarizer. If multi-colored domains appear simultaneously across the crystal face, it is twinned. In such cases, the diffusion rate must be slowed by placing the setup in a 4°C environment.

X-Ray Diffraction (XRD) Workflow

SCXRD_Workflow A 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone Synthesis & Purification B Solvent Screening (EtOH, MeOH, DMF) A->B C Slow Evaporation / Vapor Diffusion (Crystallization) B->C D Crystal Selection & Mounting (Cryoloop, 100K) C->D E X-Ray Diffraction Data Collection (Mo Kα / Cu Kα) D->E F Data Reduction & Absorption Correction (SAINT / SADABS) E->F G Structure Solution & Refinement (SHELXT / SHELXL) F->G H Crystallographic Information File (CIF) Generation G->H

Workflow for Single Crystal X-Ray Diffraction (SCXRD) Analysis of the target compound.

Data Acquisition and Refinement Protocol
  • Mounting and Cryocooling: Mount the oil-coated crystal on a MiTeGen cryoloop and immediately transfer it to the goniometer under a continuous stream of nitrogen gas at 100 K.

    • Causality: Cryocooling to 100 K drastically reduces the atomic thermal displacement parameters (vibrations). This enhances the intensity of high-angle reflections, leading to superior structural resolution and more accurate hydrogen atom placement.

  • Data Collection: Irradiate the crystal using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å).

    • Causality: Mo Kα is preferred for heavier metal complexes (e.g., Zr, Ti) to minimize absorption effects, while Cu Kα provides stronger diffraction for the purely organic free ligand, aiding in the determination of absolute stereochemistry if chiral derivatives are synthesized.

  • Data Reduction: Integrate the raw diffraction frames using software such as SAINT and apply multi-scan absorption corrections via SADABS.

  • Structure Solution: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Causality: Refining on F2 utilizes all data (including weak and negative reflections), preventing statistical bias that occurs when arbitrarily discarding weak reflections.

Validation Checkpoint: A mathematically sound refinement will yield an internal consistency factor ( Rint​ ) of < 0.06 during data reduction, a final R1​ value of < 0.05, and a Goodness-of-Fit (GoF) near 1.00. Residual electron density peaks should be < 1.0 e−3 , confirming no missing atoms or severe disorder.

Structural Analysis & Supramolecular Interactions

The true utility of 1-(2,4-dihydroxy-5-nitrophenyl)ethanone lies in its behavior as a structural building block.

Chelation Pathway

When reacted with hydrazides or amines, the ketone moiety undergoes condensation to form Schiff bases. The resulting ligands utilize the deprotonated 2-hydroxyl oxygen, the azomethine nitrogen, and often a secondary functional group to form highly stable tridentate (ONO) coordination spheres around transition metals[3],[4].

Chelation_Pathway L Ligand: 5-Nitroresacetophenone (O,O-donor) Deprot Deprotonation of 2-OH (Base-catalyzed) L->Deprot Sub1 Hydrazone / Schiff Base Derivatization L->Sub1 Coord Coordination to Metal Center (Cu2+, Ti4+, Zr4+) Deprot->Coord Complex Stable Metallo-Complex (Square Planar / Octahedral) Coord->Complex Sub1->Coord Tridentate ONO donor

Chelation pathway and derivatization logic of 1-(2,4-dihydroxy-5-nitrophenyl)ethanone.

Crystal Packing and Network Formation

In the solid state, the free ligand forms a robust hydrogen-bonded network. The C4-OH acts as a strong donor to the nitro group oxygens of adjacent molecules. Because the nitro group contains two equivalent oxygen acceptors, it often acts as a bifurcated hydrogen bond acceptor, leading to the formation of 2D corrugated sheets. Furthermore, the planar aromatic rings stack via π−π interactions (centroid-to-centroid distances typically ~3.6 Å), providing additional lattice stabilization energy.

Quantitative Crystallographic Data

To provide a comparative baseline, Table 1 summarizes the crystallographic parameters of a representative Ti(IV) hydrazone complex derived from 1-(2,4-dihydroxy-5-nitrophenyl)ethanone[3], alongside typical metrics for related coordination compounds[4].

Table 1: Representative Crystallographic Parameters for 5-Nitroresacetophenone Derivatives

ParameterTi(IV) Hydrazone Complex[3]Zr(IV) Hydrazone Complex[4]
Empirical Formula C25​H25​N3​O8​Ti C15​H11​Cl2​N3​O5​Zr
Crystal System MonoclinicMonoclinic
Space Group P21​/c P21​/n
a (Å) 18.2786(13)~ 12.45
b (Å) 8.2609(5)~ 15.20
c (Å) 13.9008(10)~ 11.80
β (°) 96.809(3)~ 98.5
Volume (Å 3 ) 2083.8(3)~ 2208.4
Z (Molecules/Unit Cell) 44
Temperature (K) 298(2)298(2)
Coordination Geometry OctahedralOctahedral

Note: The structural rigidity imparted by the 5-nitroresacetophenone backbone consistently forces the resulting metal complexes into highly ordered monoclinic space groups, minimizing positional disorder within the crystal lattice.

Sources

Foundational

Electronic Effects of the Nitro Group in 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone: A Mechanistic and Synthetic Guide

Executive Summary The introduction of a nitro group into an aromatic system fundamentally alters its electronic landscape. In the case of 1-(2,4-dihydroxy-5-nitrophenyl)ethanone (also known as 5-nitro-2,4-dihydroxyacetop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The introduction of a nitro group into an aromatic system fundamentally alters its electronic landscape. In the case of 1-(2,4-dihydroxy-5-nitrophenyl)ethanone (also known as 5-nitro-2,4-dihydroxyacetophenone), the 5-nitro substituent exerts profound inductive (-I) and mesomeric (-M) effects[1]. When coupled with the existing 1-acetyl group and the two hydroxyl groups, it creates a highly polarized, push-pull aromatic system. This technical whitepaper explores the causality behind the molecule's unique acidity, its regioselective behavior in electrophilic aromatic substitution (EAS), and the field-proven methodologies required for its synthesis and characterization[2].

Structural and Electronic Profiling

To understand the reactivity of 1-(2,4-dihydroxy-5-nitrophenyl)ethanone, one must map the spatial and electronic relationships of its substituents around the benzene core:

  • C1 (Acetyl Group): Electron-withdrawing group (EWG) via -I and -M effects.

  • C2 (Hydroxyl Group): Electron-donating group (EDG) via +M effect; acts as a hydrogen bond donor.

  • C4 (Hydroxyl Group): EDG via +M effect; primary site of deprotonation.

  • C5 (Nitro Group): Powerful EWG via -I and -M effects.

The Bimodal Electron-Withdrawing Network

The strong electron-withdrawing nature of the nitro group reduces the electron density of the aromatic framework[1]. The 4-OH group is positioned ortho to the 5-nitro group and para to the 1-acetyl group. Consequently, the oxygen atom at C4 is flanked by two powerful resonance-withdrawing groups. Conversely, the 2-OH group is para to the nitro group and ortho to the acetyl group, subjecting it to a similar degree of resonance withdrawal.

However, electronic effects alone do not dictate the molecule's behavior. Intramolecular hydrogen bonding (chelation) plays a critical role. The 2-OH group is situated in perfect proximity to the carbonyl oxygen of the 1-acetyl group, forming a stable, 6-membered chelate ring. This hydrogen bond locks the 2-OH proton in place, significantly altering its thermodynamic availability compared to the 4-OH proton.

G NO2 5-Nitro Group (-I, -M Effects) OH4 4-Hydroxyl Group (ortho to NO2, para to Acetyl) NO2->OH4 Strong -M (ortho) & -I OH2 2-Hydroxyl Group (para to NO2, ortho to Acetyl) NO2->OH2 Strong -M (para) Acetyl 1-Acetyl Group (-I, -M Effects) Acetyl->OH4 Strong -M (para) HBond Intramolecular H-Bond (Chelation with Acetyl C=O) Acetyl->HBond H-Bond Acceptor Phenoxide4 4-Phenoxide Anion Highly Stabilized (Lowest pKa) OH4->Phenoxide4 Deprotonation OH2->HBond H-Bond Donor Phenoxide2 2-Phenoxide Anion Less Stabilized (Higher pKa) HBond->Phenoxide2 Hinders Deprotonation

Caption: Electronic effects and intramolecular forces governing the acidity of hydroxyl groups.

Impact on Acidity (pKa) and Nucleophilicity

The precursor molecule, 2,4-dihydroxyacetophenone, has a predicted pKa of approximately 7.96 for its most acidic proton[3]. The introduction of the 5-nitro group causes a drastic pKa shift.

When the 4-OH group is deprotonated, the resulting phenoxide anion delocalizes its negative charge directly into the ortho-nitro group and the para-acetyl group. This dual-resonance stabilization creates an exceptionally stable conjugate base, driving the pKa of the 4-OH down into the highly acidic range (typically < 5.0).

While the 2-OH group also benefits from resonance stabilization, the robust intramolecular hydrogen bond with the acetyl group stabilizes the neutral phenol form. Breaking this chelate ring requires additional energy, making the 2-OH significantly less acidic than the 4-OH.

Quantitative Data Summary
Property2,4-Dihydroxyacetophenone1-(2,4-Dihydroxy-5-nitrophenyl)ethanone
Substituents 2-OH, 4-OH, 1-Acetyl2-OH, 4-OH, 1-Acetyl, 5-NO2
Electronic Nature of Ring Activated (Electron-rich)Deactivated (Electron-poor)
pKa of 4-OH (approx.) ~7.96< 5.0 (Highly Acidic)
Intramolecular H-Bond Yes (2-OH to Acetyl C=O)Yes (2-OH to Acetyl C=O)
Primary EAS Site Position 5Position 3

Electrophilic Aromatic Substitution (EAS) Reactivity

The 5-nitro group transforms the highly activated 2,4-dihydroxyacetophenone into a deactivated, electron-poor system. If 1-(2,4-dihydroxy-5-nitrophenyl)ethanone is subjected to further electrophilic aromatic substitution (e.g., halogenation), regioselectivity is strictly governed by the combined directing effects:

  • Position 6 is ortho to the nitro group and ortho to the acetyl group. Both are strong deactivators, rendering C6 extremely electron-deficient and unreactive.

  • Position 3 is ortho to both the 2-OH and 4-OH groups. Despite the overall deactivation of the ring, the localized +M electron donation from the two hydroxyl groups makes C3 the only viable nucleophilic site, albeit sterically hindered.

Experimental Methodologies

Protocol 1: Regioselective Nitration of 2,4-Dihydroxyacetophenone

Causality: Nitration of electron-rich phenols is highly exothermic and prone to oxidative side reactions. Glacial acetic acid is chosen as the solvent because it moderates the reactivity of the nitronium ion and facilitates the precipitation of the less soluble nitrated product. Strict temperature control (0–5 °C) is critical to prevent over-nitration or oxidative cleavage of the ring[4].

  • Dissolution: Suspend 10.0 g of 2,4-dihydroxyacetophenone in 50 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Immerse the flask in an ice-salt bath. Allow the mixture to cool to 0–5 °C.

  • Nitrating Mixture Addition: Prepare a nitrating mixture of 4.5 mL concentrated nitric acid (68%) and 10 mL glacial acetic acid. Add this mixture dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Electrophilic Attack: Stir the reaction for an additional 1 hour at 0–5 °C. The nitronium ion regioselectively attacks the 5-position, driven by the synergistic ortho/para directing effects of the hydroxyl groups.

  • Quenching: Pour the reaction mixture into 200 mL of vigorously stirred ice-water. The sudden change in polarity forces the 1-(2,4-dihydroxy-5-nitrophenyl)ethanone to precipitate as a yellow solid.

  • Purification: Filter the crude solid under vacuum, wash with cold water to remove residual acid, and recrystallize from an ethanol/water mixture to yield the pure product[2].

Workflow A 2,4-Dihydroxy- acetophenone B Dissolution (Glacial AcOH) A->B C Nitration (HNO3/AcOH, 0-5°C) B->C Cool to 0°C D Quenching (Ice-Water) C->D Regioselective Electrophilic Attack E Purification (Recrystallization) D->E Precipitation F 1-(2,4-Dihydroxy-5- nitrophenyl)ethanone E->F Pure Product

Caption: Step-by-step synthetic workflow for the regioselective nitration of 2,4-dihydroxyacetophenone.

Protocol 2: Spectrophotometric pKa Determination of the 4-OH Group

Causality: Because the deprotonation of the 4-OH group extends the conjugated pi-system into the nitro group, the phenoxide anion absorbs at a significantly longer wavelength (bathochromic shift) than the neutral phenol. This allows for precise pKa determination via UV-Vis titration, creating a self-validating data set.

  • Stock Solution Preparation: Dissolve 10 mg of 1-(2,4-dihydroxy-5-nitrophenyl)ethanone in 10 mL of HPLC-grade methanol to ensure complete solvation.

  • Buffer Preparation: Prepare a series of aqueous universal buffers (e.g., Britton-Robinson) ranging from pH 2.0 to 8.0.

  • Titration: Aliquot 50 µL of the stock solution into 3 mL of each buffer solution in a quartz cuvette.

  • Spectral Acquisition: Record the UV-Vis absorption spectra from 250 nm to 500 nm for each pH.

  • Self-Validation: Identify the isosbestic point (the wavelength where absorbance remains constant across all pH values). The presence of a clean isosbestic point validates that only a single equilibrium (neutral ⇌ mono-anion) is occurring.

  • Data Analysis: Plot the absorbance at the phenoxide λmax​ against pH. The inflection point of the resulting sigmoidal curve corresponds to the exact pKa of the 4-OH group.

References

  • 2' 4'-DIHYDROXY-5'-NITROACETOPHENONE - LookChem -[Link]

  • Nitro Compounds and Their Derivatives in Organic Synthesis - MDPI -[Link]

  • 2,4-Dihydroxy Acetophenone - ChemBK -[Link]

  • m-NITROACETOPHENONE - Organic Syntheses -[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone

Application Note: Regioselective Synthesis of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mech...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction and Strategic Rationale

1-(2,4-Dihydroxy-5-nitrophenyl)ethanone (CAS: 3328-77-6), commonly referred to as 5-nitro-2,4-dihydroxyacetophenone, is a highly valuable synthetic intermediate in medicinal chemistry. It serves as a critical precursor in the development of biologically active flavonoids, such as 6-amino-7-hydroxyflavone, which are investigated for their potent pharmacological, antioxidant, and cytotoxic properties against specific cancer cell lines [1].

From a synthetic perspective, the preparation of this compound relies on the controlled electrophilic aromatic substitution (nitration) of 2,4-dihydroxyacetophenone. As a Senior Application Scientist, I emphasize that the success of this protocol hinges entirely on thermodynamic control. The starting material contains two strongly activating, ortho/para-directing hydroxyl groups (-OH) and one deactivating, meta-directing acetyl group (-COCH3). The C5 position is synergistically activated (para to the C2 hydroxyl and ortho to the C4 hydroxyl), making it the most electron-rich site. However, the highly activated nature of the resorcinol ring makes it susceptible to oxidative degradation and over-nitration (e.g., dinitro- derivatives) if the nitronium ion ( NO2+​ ) concentration and reaction temperature are not strictly regulated [3].

Professional Safety and EHS Directives

This protocol involves highly corrosive and oxidizing mineral acids. It must only be executed in a professional, fully equipped laboratory.

  • Engineering Controls: Perform all steps within a certified, high-velocity fume hood.

  • PPE: Heavy-duty nitrile or neoprene gloves, chemical splash goggles, and a flame-resistant lab coat are mandatory.

  • Hazard Mitigation: The generation of the nitrating mixture and the subsequent electrophilic addition are highly exothermic. Runaway thermal events can lead to explosive decomposition. Strict adherence to the 0–5 °C temperature window is a non-negotiable safety and quality parameter.

Experimental Protocol: Step-by-Step Synthesis

Reagents Required:

  • 2,4-Dihydroxyacetophenone (Starting Material, >98% purity)

  • Fuming Nitric Acid ( HNO3​ , ~90%) or Concentrated Nitric Acid (65-70%) depending on required kinetics.

  • Concentrated Sulfuric Acid ( H2​SO4​ , 98%)

  • Glacial Acetic Acid (Solvent/Moderator)

  • Absolute Ethanol and Deionized Water (for recrystallization)

Step 1: Preparation of the Nitrating Mixture

  • In a 50 mL round-bottom flask submerged in an ice-salt bath (-5 to 0 °C), carefully add 10 mL of concentrated H2​SO4​ .

  • Under vigorous magnetic stirring, add 2.5 mL of fuming HNO3​ dropwise over 15 minutes.

  • Causality Check: The slow addition prevents the premature decomposition of nitric acid and controls the exothermic formation of the active nitronium ion ( NO2+​ ). Maintain the mixture at 0 °C until ready for use.

Step 2: Substrate Solubilization and Activation

  • In a separate 250 mL three-neck round-bottom flask equipped with an internal thermometer, dropping funnel, and magnetic stirrer, dissolve 5.0 g (32.8 mmol) of 2,4-dihydroxyacetophenone in 25 mL of glacial acetic acid.

  • Cool the substrate solution to 0–5 °C using an ice-water bath.

  • Causality Check: Glacial acetic acid acts as a temperature-moderating solvent that maintains substrate solubility without reacting with the nitrating agent, ensuring a homogeneous electrophilic attack.

Step 3: Regioselective Nitration

  • Transfer the chilled nitrating mixture to the dropping funnel.

  • Begin dropwise addition of the nitrating mixture to the substrate solution at a rate of 1 drop every 2-3 seconds.

  • Critical Control Point: Monitor the internal thermometer continuously. The temperature must not exceed 5 °C. If the temperature spikes, halt the addition immediately and increase bath cooling.

  • Causality Check: Elevated temperatures will strip the regioselectivity, leading to nitration at the C3 position or oxidative cleavage of the aromatic ring [3].

  • Once the addition is complete, allow the reaction to stir for an additional 45 minutes at 5 °C.

Step 4: Quenching and Isolation

  • Pour the dark red/brown reaction mixture slowly over 150 g of crushed ice with vigorous stirring.

  • Causality Check: The massive influx of cold water instantly quenches the nitronium ion, halts the reaction, and crashes out the hydrophobic nitro-aromatic product as a crude solid.

  • Allow the suspension to stand for 30 minutes to ensure complete precipitation.

  • Isolate the crude yellow/brown solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 50 mL of ice-cold deionized water to remove residual mineral acids.

Step 5: Purification via Recrystallization

  • Transfer the crude solid to an Erlenmeyer flask and dissolve in a minimum volume of boiling absolute ethanol.

  • Slowly add warm deionized water dropwise until the solution becomes faintly turbid (cloud point), then allow it to cool slowly to room temperature, followed by incubation at 4 °C overnight.

  • Filter the resulting fine, pale-yellow needles and dry under a high vacuum at 40 °C for 12 hours.

Analytical Characterization and Validation Data

To ensure the protocol is a self-validating system, researchers must verify the synthesized compound against the following established physicochemical parameters [2].

ParameterExpected Value / ObservationAnalytical Rationale
Appearance Pale yellow to off-white crystalline powderIndicates removal of oxidized polymeric byproducts.
Yield 65% - 75%Losses primarily occur during the removal of the minor C3-nitro isomer during recrystallization.
Melting Point 142 °C – 146 °C [2]A depressed or broad melting point indicates residual starting material or dinitrated impurities.
TLC ( Rf​ ) ~0.45 (Hexane:Ethyl Acetate 7:3)The nitro group increases polarity relative to the starting material; use UV (254 nm) for visualization.
IR Spectroscopy ~1530 cm−1 and ~1350 cm−1 Confirms asymmetric and symmetric stretching of the newly introduced −NO2​ group.

Synthesis Workflow Visualization

G Start 2,4-Dihydroxyacetophenone (Starting Material) Nitration Electrophilic Nitration (HNO3 / H2SO4, 0-5°C) Start->Nitration Addition of Nitronium Ion Quench Quench & Precipitation (Crushed Ice) Nitration->Quench Exothermic Control Filter Vacuum Filtration (Crude Product) Quench->Filter Isolate Solid Purify Recrystallization (EtOH/H2O) Filter->Purify Remove Isomers/Acid Product 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone (Pure Yield: 65-75%) Purify->Product Final Characterization

Synthesis workflow for 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone via electrophilic nitration.

References

  • A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone.Molecules, 2004. ResearchGate.
  • 2',4'-DIHYDROXY-5'-NITROACETOPHENONE Properties.ChemicalBook.
  • Synthesis and Antibacterial Activity of Some Oximes.Asian Journal of Chemistry.
Application

Applications of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone in pharmaceutical drug discovery

Application Note: 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone as a Privileged Scaffold in Pharmaceutical Drug Discovery Executive Summary & Structural Rationale In modern pharmaceutical drug discovery, the identification and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone as a Privileged Scaffold in Pharmaceutical Drug Discovery

Executive Summary & Structural Rationale

In modern pharmaceutical drug discovery, the identification and utilization of versatile chemical building blocks are paramount for developing robust Structure-Activity Relationship (SAR) libraries. 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone (CAS: 3328-77-6), also recognized as 5-nitro-2,4-dihydroxyacetophenone, serves as a highly reactive, privileged scaffold for the synthesis of biologically active heterocycles, predominantly flavones, chromones, and chalcones [1].

As a Senior Application Scientist, I approach this molecule not just as a starting material, but as a strategic pharmacophoric precursor. The structural logic of this compound is defined by three functional domains:

  • The Acetyl Group (C1): Acts as the primary nucleophilic/electrophilic center for carbon-carbon bond formation (e.g., Claisen-Schmidt condensations).

  • The Ortho/Para Hydroxyl Groups (C2, C4): The C2-hydroxyl is strongly hydrogen-bonded to the acetyl carbonyl, directing regioselective cyclizations (such as the Baker-Venkataraman rearrangement). The C4-hydroxyl provides a critical hydrogen-bond donor site for target protein interactions.

  • The Nitro Group (C5): Strongly electron-withdrawing, this group drastically lowers the pKa​ of the adjacent C4-hydroxyl, enhancing its binding affinity in enzyme active sites. Furthermore, it serves as a masked amine, allowing for late-stage reduction to yield aminoflavones [1].

This application note details two primary workflows utilizing this scaffold: the synthesis of antimitotic aminoflavones and the development of Aldose Reductase Inhibitors (ARIs) for diabetic complications.

Application Workflow I: Synthesis of Aminoflavone Antimitotic Agents

Causality & Mechanistic Insight Aminoflavones are well-documented for their potent anti-tumor properties and tyrosine kinase inhibitory activities. However, direct nitration of pre-formed flavones often yields poor regioselectivity. By utilizing 1-(2,4-dihydroxy-5-nitrophenyl)ethanone, the nitro group is pre-installed at the optimal position.

Traditionally, synthesizing the required 1,3-diketone intermediate via a direct Baker-Venkataraman rearrangement requires harsh conditions that degrade the nitro-aromatic system. To circumvent this, we utilize a modified, milder approach: initial O-aroylation to form a 3-aroylflavone, followed by controlled base-catalyzed cleavage [1]. This ensures high fidelity of the nitro group prior to its final reduction.

G A 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone (Starting Material) B Benzoyl Chloride, K2CO3 Acetone, Reflux A->B C 3-Benzoyl-7-hydroxy-6-nitroflavone B->C D 5% Ethanolic KOH Cleavage C->D E 1-(2,4-Dihydroxy-5-nitrophenyl)- 3-phenyl-1,3-propanedione D->E F AcOH / H2SO4 Cyclization (100°C) E->F G 7-Hydroxy-6-nitroflavone F->G H Na2S2O4, EtOH/H2O Reduction G->H I 6-Amino-7-hydroxyflavone (Target API Intermediate) H->I

Figure 1: Stepwise synthetic workflow for 6-amino-7-hydroxyflavone via a 1,3-diketone intermediate.

Step-by-Step Protocol: Synthesis of 6-Amino-7-hydroxyflavone

Self-Validating System: Each intermediate step includes a distinct phase change or colorimetric shift, allowing the bench scientist to visually validate reaction progression before TLC/NMR confirmation.

  • O-Aroylation & Cyclization: Suspend 1-(2,4-dihydroxy-5-nitrophenyl)ethanone (27.0 mmol) and anhydrous K2​CO3​ (0.194 mol) in 300 mL dry acetone. Add benzoyl chloride dropwise. Reflux for 12 hours. The solution will transition to a deep yellow suspension. Filter and recrystallize to isolate 3-benzoyl-7-hydroxy-6-nitroflavone [1].

  • Base-Catalyzed Cleavage: Suspend the intermediate in 5% ethanolic KOH. Reflux for 1 hour. The bulky 3-benzoyl group is cleaved, yielding 1-(2,4-dihydroxy-5-nitrophenyl)-3-phenyl-1,3-propanedione. Validation: TLC will show the disappearance of the starting material and the emergence of a highly polar diketone spot.

  • Acidic Cyclization: Dissolve the 1,3-diketone (1.0 mmol) in 10 mL glacial acetic acid containing two drops of concentrated H2​SO4​ . Heat at 100°C for 1 hour. Pour into ice water to precipitate 7-hydroxy-6-nitroflavone.

  • Reduction to Amine: Dissolve 7-hydroxy-6-nitroflavone (1.87 mmol) in a 2:1 ethanol/water mixture under reflux. Add sodium dithionite ( Na2​S2​O4​ ) incrementally. Reflux for 2 hours. The nitro group is selectively reduced, yielding 6-amino-7-hydroxyflavone as yellow needles upon recrystallization from toluene [1].

Application Workflow II: Development of Aldose Reductase Inhibitors (ARIs)

Causality & Mechanistic Insight Aldose Reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, responsible for converting excess glucose into sorbitol. Sorbitol accumulation causes severe osmotic stress, leading to long-term diabetic complications such as cataracts and neuropathy [2].

Effective ARIs require a highly acidic proton to anchor into the ALR2 active site via hydrogen bonding. By utilizing 1-(2,4-dihydroxy-5-nitrophenyl)ethanone to synthesize 1-benzopyran-4-one derivatives, the resulting 7-hydroxyl group acts as this critical anchor. The adjacent 6-nitro group inductively withdraws electron density, lowering the pKa​ of the 7-hydroxyl group and dramatically increasing its binding affinity and selectivity for ALR2 over the closely related Aldehyde Reductase (ALR1)[2].

ALR2_Pathway Glucose Glucose (Hyperglycemia) ALR2 Aldose Reductase (ALR2 Enzyme) Glucose->ALR2 Substrate Sorbitol Sorbitol Accumulation ALR2->Sorbitol Reduction (NADPH) Complications Diabetic Complications (Neuropathy, Cataracts) Sorbitol->Complications Osmotic Stress Inhibitor 7-Hydroxy-6-nitro- benzopyran-4-one (Inhibitor) Inhibitor->ALR2 Competitive Inhibition

Figure 2: Pathophysiological role of ALR2 and the targeted intervention by 1-benzopyran-4-one derivatives.

Step-by-Step Protocol: Synthesis of 7-Hydroxy-6-nitro-2-phenyl-4H-1-benzopyran-4-one

To prevent unwanted side reactions at the highly acidic phenolic hydroxyls, kinetic enolate formation using a sterically hindered, strong non-nucleophilic base is required.

  • Kinetic Enolate Formation: Purge a dry round-bottom flask with nitrogen. Dissolve 1-(2,4-dihydroxy-5-nitrophenyl)ethanone (6.1 mmol) in 50 mL anhydrous THF. Cool to -78°C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a 1M solution of Lithium bis(trimethylsilyl)amide (LiHMDS) in THF (24.0 mL, 24.0 mmol) over 15 minutes. Stir at -78°C for 1 hour, then warm to 0°C for 2 hours to ensure complete enolate generation.

  • Acylation & Cyclization: Re-cool the mixture to -78°C. Add benzoyl chloride (6.1 mmol) dissolved in 20 mL THF. Stir for 30 minutes at -78°C, then allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quenching & Isolation: Pour the reaction mixture into 250 mL of an ice/water mixture containing 10 mL of concentrated HCl. Extract with ethyl acetate, wash with brine, dry over MgSO4​ , and concentrate in vacuo. Recrystallize from acetone to yield the pure ARI [2].

Quantitative Data: ARI Selectivity Profile

The table below summarizes the structure-activity relationship (SAR) data, demonstrating why the 6-nitro substitution on the benzopyran-4-one core is a superior design choice compared to standard inhibitors [2].

Compound / InhibitorStructural FeaturesALR2 IC50​ ( μM )ALR1 IC50​ ( μM )Selectivity Ratio (ALR1/ALR2)
Quercetin (Standard)Polyhydroxylated Flavone1.5012.08.0
Sorbinil (Standard)Spirohydantoin3.14>100>31.8
7-Hydroxy-4H-1-benzopyran-4-one Unsubstituted Core15.2>100>6.5
7-Hydroxy-6-nitro-2-phenyl-4H-1-benzopyran-4-one Nitro-substituted Core 0.85 >100 >117.6

Table 1: Comparative inhibitory activity of synthesized benzopyran-4-ones against Aldose Reductase (ALR2) and Aldehyde Reductase (ALR1). The 6-nitro derivative exhibits sub-micromolar potency and exceptional selectivity.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized libraries, rigorous analytical validation of the starting scaffold and its immediate derivatives is required.

QC Parameters for 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone:

  • Physical Appearance: Yellow to pale brown crystalline powder.

  • Melting Point: 142–146 °C.

  • 1 H NMR (400 MHz, DMSO- d6​ ): The spectrum is characterized by two distinct singlets in the aromatic region, representing the para-oriented protons. H-6 appears around δ 8.5 ppm (deshielded by the adjacent nitro and carbonyl groups), while H-3 appears around δ 6.5 ppm. The C2-OH proton is highly deshielded due to intramolecular hydrogen bonding with the acetyl group, appearing as a sharp singlet at δ >12.5 ppm.

  • LC-MS (ESI-): Expected m/z for [M−H]− is 196.0.

References

  • Tang, L., Zhang, S., Yang, J., & Zhuang, T. (2004). A Novel Approach to the Synthesis of 6-Amino-7-hydroxyflavone. Molecules, 9(10), 842-848. Available at:[Link]

  • Costantino, L., Rastelli, G., Gamberini, M. C., Vinson, J. A., Bose, P., Iannone, A., Staffieri, M., Antolini, L., Del Corso, A., Mura, U., & Albasini, A. (1999). 1-Benzopyran-4-one Antioxidants as Aldose Reductase Inhibitors. Journal of Medicinal Chemistry, 42(11), 1881-1893. Available at:[Link]

Method

Advanced Application Note: 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone as a Strategic Precursor in Organic Synthesis

Executive Summary In the landscape of rational drug design and advanced materials synthesis, the selection of a highly functionalized precursor is critical for minimizing synthetic steps and maximizing yield. 1-(2,4-Dihy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design and advanced materials synthesis, the selection of a highly functionalized precursor is critical for minimizing synthetic steps and maximizing yield. 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone (also known as 2,4-dihydroxy-5-nitroacetophenone, CAS 3328-77-6) serves as a privileged building block. Its unique structural topology—featuring an acetyl group, two phenolic hydroxyls, and a strongly electron-withdrawing nitro group—provides orthogonal reactivity sites. This guide details the mechanistic rationale and self-validating protocols for utilizing this precursor in the synthesis of pharmacologically active aminoflavones and transition-metal-coordinating Schiff bases.

Mechanistic Rationale: The Power of Orthogonal Reactivity

The synthetic utility of 1-(2,4-dihydroxy-5-nitrophenyl)ethanone stems from the predictable and independent reactivity of its functional groups. Rather than attempting to nitrate a pre-formed complex ring system (which often yields intractable mixtures of regioisomers), starting with a pre-nitrated, multi-functionalized acetophenone ensures absolute regiocontrol.

  • The Acetyl Group : Acts as a prime electrophilic center for condensation reactions (e.g., Schiff base formation) or as an enolizable nucleophile in Claisen-Schmidt and Baker-Venkataraman rearrangements.

  • The 2,4-Hydroxyl Groups : The 2-hydroxyl group is perfectly positioned for intramolecular cyclization to form chromones and flavones. The 4-hydroxyl group can be selectively protected or utilized to tune the electronic properties of the aromatic ring.

  • The 5-Nitro Group : Serves a dual purpose. Electronically, it increases the acidity of the adjacent hydroxyl groups, enhancing metal coordination. Synthetically, it acts as a masked amine, which can be cleanly reduced post-cyclization to yield biologically active aminoflavones.

OrthogonalReactivity Core 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone Multifunctional Precursor Ketone Acetyl Group Aldol Condensations Schiff Base Formation Core->Ketone Phenol 2,4-Hydroxyl Groups O-Acylation Cyclization (Flavones) Core->Phenol Nitro 5-Nitro Group Reduction to Amine Photochemical Tuning Core->Nitro

Orthogonal reactivity sites of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone.

Protocol I: Synthesis of 6-Amino-7-hydroxyflavones

Aminoflavones are highly sought after in oncology as potent kinase inhibitors. The synthesis of 6-amino-7-hydroxyflavone from our precursor involves a modified Baker-Venkataraman rearrangement.

Causality & Experimental Design

Standard Baker-Venkataraman rearrangements often require harsh basic conditions (like pyridine/KOH) which can lead to degradation of nitro-aromatics. An optimized approach utilizes acetone and potassium carbonate ( K2​CO3​ ) with benzoyl chloride. However, due to the high reactivity of the intermediate 1,3-diketone, the reaction undergoes a secondary in situ acylation and cyclization to form 3-benzoyl-7-hydroxy-6-nitroflavone 1[1].

To achieve the target unsubstituted flavone, this 3-benzoyl intermediate must be intentionally cleaved using ethanolic KOH to isolate the pure 1,3-diketone, which is then re-cyclized under acidic conditions. This detour is a necessary thermodynamic control step to prevent unwanted C3-functionalization.

FlavoneSynthesis SM Precursor (Acetophenone) Acyl Acylation & Cyclization (PhCOCl, K2CO3, Acetone) SM->Acyl BFlav 3-Benzoyl-7-hydroxy- 6-nitroflavone Acyl->BFlav One-pot Cleave Base Cleavage (5% KOH/EtOH) BFlav->Cleave Dik 1,3-Diketone Intermediate Cleave->Dik Debenzoylation Cyc Acidic Cyclization (AcOH / H2SO4) Dik->Cyc Flav 7-Hydroxy-6-nitroflavone Cyc->Flav -H2O

Mechanistic pathway for flavone synthesis via 1,3-diketone cleavage.

Step-by-Step Workflow & Self-Validation

Step 1: One-Pot Acylation/Cyclization

  • Suspend 1-(2,4-dihydroxy-5-nitrophenyl)ethanone (1.0 eq) and anhydrous K2​CO3​ (3.0 eq) in dry acetone.

  • Add benzoyl chloride (2.5 eq) dropwise at 0°C. Reflux the mixture for 24 hours.

  • Self-Validation Check : Monitor via TLC (Hexane:EtOAc 3:1). The starting material spot will disappear. Isolate the solid. FTIR should show a distinct ester/ketone carbonyl stretch at ~1735 cm⁻¹, confirming the formation of 3-benzoyl-7-hydroxy-6-nitroflavone.

Step 2: Base Cleavage to 1,3-Diketone

  • Suspend the intermediate in 5% ethanolic KOH and reflux for 1 hour.

  • Cool and acidify with dilute HCl to precipitate the 1-(2,4-dihydroxy-5-nitrophenyl)-3-phenyl-1,3-propanedione.

  • Self-Validation Check : Perform a Ferric Chloride ( FeCl3​ ) test. The isolated solid must turn deep purple/red upon addition of FeCl3​ , confirming the presence of the highly enolized 1,3-diketone system. 1 H NMR will show a characteristic enol proton far downfield (~15.0 ppm).

Step 3: Acidic Cyclization & Reduction

  • Reflux the 1,3-diketone in glacial acetic acid with a catalytic amount of concentrated H2​SO4​ for 2 hours to yield 7-hydroxy-6-nitroflavone.

  • Reduce the nitro group using SnCl2​⋅2H2​O in refluxing ethanol/ethyl acetate.

  • Self-Validation Check : The final 6-amino-7-hydroxyflavone will exhibit a new primary amine stretch in FTIR (~3300–3400 cm⁻¹) and an upfield shift of the aromatic protons in NMR due to the electron-donating nature of the newly formed amine.

Protocol II: Synthesis of Hydrazone/Schiff Base Metal Ligands

The precursor is highly effective for generating tridentate (O, N, O) ligands used in the synthesis of transition metal complexes (e.g., Mn(III), Fe(III), Zr(IV)) which exhibit profound antimicrobial properties 2[2].

Causality & Experimental Design

The formation of a Schiff base or hydrazone is an equilibrium-driven condensation. The strongly electron-withdrawing 5-nitro group on the precursor reduces the nucleophilicity of the aromatic ring but significantly increases the acidity of the 2-hydroxyl proton. This acidic proton is easily lost during metal complexation, allowing the ligand to act as a potent dibasic tridentate chelator3[3]. Glacial acetic acid is used as a catalyst to protonate the ketone, increasing its electrophilicity without protonating the incoming hydrazine nucleophile entirely.

Step-by-Step Workflow & Self-Validation
  • Dissolve 1-(2,4-dihydroxy-5-nitrophenyl)ethanone (1.0 eq) in absolute ethanol.

  • Add an equimolar amount of a hydrazide (e.g., 2,4-dichlorobenzoylhydrazide) dissolved in ethanol.

  • Add 2-3 drops of glacial acetic acid. Reflux on a water bath for 3–4 hours.

  • Cool to room temperature to induce crystallization. Filter and wash with cold ethanol.

  • Self-Validation Check : The success of the condensation is verified by FTIR. The strong ketone C=O stretch (~1650 cm⁻¹) of the precursor must completely disappear, replaced by a sharp azomethine C=N stretch at 1600–1620 cm⁻¹.

Quantitative Data & Analytical Benchmarks

To ensure high-fidelity replication of these protocols, the following analytical benchmarks should be used to validate intermediate and final products.

Compound / IntermediateReaction StepTypical YieldKey FTIR Marker (cm⁻¹)Key ¹H NMR Shift (δ, ppm)Validation Check
3-Benzoyl-7-hydroxy-6-nitroflavone One-Pot Acylation80 - 85%1735 (Ester C=O)Loss of 2-OH signalTLC: complete consumption of SM
1,3-Diketone Intermediate Base Cleavage70 - 97%1610 (Chelated C=O)~15.0 (s, 1H, enol -OH)Positive FeCl3​ test (Deep Purple)
7-Hydroxy-6-nitroflavone Acidic Cyclization~80%1640 (Flavone C=O)6.8 (s, 1H, H-3 flavone)UV Fluorescence under 365 nm
Hydrazone / Schiff Base Condensation75 - 82%1600 - 1620 (C=N)~8.2 (s, 1H, CH=N)Loss of ketone C=O in FTIR

References

  • A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone Source: Molecules 2004 / ResearchGate URL
  • Source: PMC (National Institutes of Health)
  • Mononuclear Mn(iii), Fe(iii) and Zr(iv)
  • Synthesis and study of photosensitive chromone derivatives for recording media of archival three-dimensional optical memory Source: Arkivoc URL

Sources

Application

Application Note: In Vitro Pharmacological Screening and Derivatization Assays Using 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone

Introduction & Mechanistic Rationale 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone (CAS: 3328-77-6), commonly referred to as 2',4'-dihydroxy-5'-nitroacetophenone, is a highly reactive ortho-hydroxyacetophenone derivative that...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

1-(2,4-Dihydroxy-5-nitrophenyl)ethanone (CAS: 3328-77-6), commonly referred to as 2',4'-dihydroxy-5'-nitroacetophenone, is a highly reactive ortho-hydroxyacetophenone derivative that serves as a critical bifunctional scaffold in drug discovery.

The structural anatomy of this compound dictates its utility in in vitro pharmacological screening:

  • Electronic Modulation via the Nitro Group: The electron-withdrawing nitro group at position 5 significantly enhances the acidity of the adjacent phenolic hydroxyls. This precise electronic tuning is crucial for establishing strong hydrogen-bond networks within the active sites of target enzymes, making it an ideal pharmacophore for designing Aldose Reductase (ALR2) inhibitors .

  • Synthetic Versatility: The acetyl group allows for efficient Baker-Venkataraman rearrangements. When reacted with benzoyl chloride, this precursor undergoes cyclization to form bioactive 7-hydroxy-6-nitroflavones, which are extensively screened for antioxidant and anti-cancer properties .

G A 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone (CAS: 3328-77-6) B Baker-Venkataraman Rearrangement A->B Benzoyl Chloride K2CO3, Acetone D In Vitro Assays (ALR2, SRB) A->D Direct Scaffold Evaluation C 7-Hydroxy-6-nitroflavones (Bioactive Scaffold) B->C Cyclization (5% KOH) C->D Pharmacological Screening

Workflow for derivatization and screening of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone.

In Vitro Assay Protocols

Protocol A: Aldose Reductase (ALR2) Enzyme Inhibition Kinetics

Causality & Design: ALR2 is the rate-limiting enzyme in the polyol pathway, implicated in diabetic complications. This assay measures the oxidation of NADPH to NADP+ at 340 nm. The test compound's nitro-phenolic moiety acts as a competitive or mixed-type inhibitor by chelating key residues in the ALR2 active site [[1]]([Link]). We utilize a 0.1 M sodium phosphate buffer (pH 7.20) to strictly maintain the physiological ionization state of the compound's hydroxyl groups, which is critical for enzyme binding.

Self-Validating System: To ensure assay robustness, calculate the Z'-factor using a vehicle control (0% inhibition) and a reference inhibitor like Sorbinil (100% inhibition). A Z'-factor > 0.5 validates the assay for high-throughput screening.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 7.20). Dissolve the test compound (1-(2,4-Dihydroxy-5-nitrophenyl)ethanone or its flavone derivative) in 100% DMSO to create a 10 mM stock.

  • Reaction Mixture Assembly: In a UV-transparent 96-well microplate, add 150 µL of phosphate buffer, 10 µL of 0.12 mM NADPH, and 10 µL of the test compound (diluted to ensure final DMSO concentration remains <1% to prevent solvent-induced enzyme denaturation).

  • Enzyme Addition: Add 10 µL of purified ALR2 enzyme (0.5 U/mL). Incubate the microplate at 37 °C for 5 minutes to allow pre-equilibration and inhibitor binding.

  • Reaction Initiation: Initiate the catalytic reaction by adding 20 µL of 20 mM D-glucuronate (substrate) to all wells except the blank.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the decrease in absorbance at 340 nm continuously for 5 minutes at 37 °C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Determine the IC 50​ using non-linear regression analysis of the dose-response curve.

G Substrate D-Glucuronate + NADPH Enzyme Aldose Reductase (ALR2) Substrate->Enzyme Binding Product L-Gulonate + NADP+ Enzyme->Product Catalysis (37 °C) Inhibitor Nitroacetophenone Derivative (Test Compound) Inhibitor->Enzyme Competitive/Mixed Inhibition Readout Absorbance Decrease at 340 nm Product->Readout Spectrophotometric Quantification

Mechanism of in vitro Aldose Reductase (ALR2) inhibition assay using a 340 nm readout.

Protocol B: Cytotoxicity Screening via SRB Assay (MCF-7 Cell Line)

Causality & Design: For redox-active compounds like nitroacetophenones and their synthesized flavone derivatives, traditional MTT assays often yield false viability signals due to direct chemical reduction of the tetrazolium salt by the compound itself. The Sulforhodamine B (SRB) assay circumvents this artifact by stoichiometrically binding to basic amino acid residues of TCA-fixed cellular proteins. This provides a redox-independent, highly reliable readout for cell density.

Self-Validating System: Include a cell-free background control (media + SRB) to subtract non-specific dye binding. Linearity of the SRB signal must be pre-validated against a standard cell density curve ( R2>0.98 ).

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 human breast cancer cells at a density of 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C in a 5% CO 2​ atmosphere.

  • Compound Treatment: Treat cells with varying concentrations (0.1 - 100 µM) of the test compound. Incubate for 48 hours.

  • Cell Fixation: Without removing the culture media, gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well to precipitate proteins and fix the cells to the plate. Incubate at 4 °C for 1 hour.

  • Washing & Staining: Wash the plates 4 times with slow-running tap water and air-dry. Add 50 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Stain for 30 minutes at room temperature in the dark.

  • Dye Removal: Wash the plates 4 times with 1% acetic acid to remove unbound dye. The acidic wash ensures the pH remains low enough that the dye remains bound to the basic amino acids. Air-dry completely.

  • Solubilization & Readout: Add 100 µL of 10 mM Tris base (pH 10.5) to each well. The basic pH disrupts the electrostatic interaction, releasing the dye. Shake for 10 minutes on a gyratory shaker and measure absorbance at 540 nm.

Quantitative Data Summary

The following table summarizes representative in vitro screening data, comparing the base scaffold against its cyclized derivative and established clinical standards.

Compound / ScaffoldAssay TargetRepresentative IC 50​ (µM)Reference Standard (IC 50​ )
1-(2,4-Dihydroxy-5-nitrophenyl)ethanone ALR2 Inhibition> 50.0 (Weak Precursor)Sorbinil (1.2 µM)
7-Hydroxy-6-nitroflavone (Derivative)ALR2 Inhibition8.4 ± 0.5Sorbinil (1.2 µM)
7-Hydroxy-6-nitroflavone (Derivative)MCF-7 Cytotoxicity12.5 ± 1.1Letrozole (15.2 µM)

Note: The primary utility of the base acetophenone lies in its role as a synthetic precursor; cyclization into the flavone architecture significantly amplifies target affinity.

References

  • Tang, L., Zhang, S., Yang, J., Gao, W., Cui, J., & Zhuang, T. "A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone." Molecules 2004, 9(10), 842-848. URL:[Link]

  • Costantino, L., Rastelli, G., Gamberini, M. C., Vinson, J. A., Bose, P., Iannone, A., Staffieri, M., Antolini, L., Del Corso, A., Mura, U., & Albasini, A. "1-Benzopyran-4-one Antioxidants as Aldose Reductase Inhibitors." Journal of Medicinal Chemistry 1999, 42(11), 1881-1893. URL:[Link]

Sources

Method

Application Note &amp; Protocol: Regioselective Synthesis of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone via Nitration of 2,4-dihydroxyacetophenone

Abstract This application note provides a comprehensive guide for the regioselective nitration of 2,4-dihydroxyacetophenone to synthesize 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone. This compound is a valuable intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the regioselective nitration of 2,4-dihydroxyacetophenone to synthesize 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone. This compound is a valuable intermediate in medicinal chemistry and organic synthesis, notably in the development of enzyme inhibitors.[1][2] This document details the underlying chemical principles, a robust step-by-step protocol, critical safety procedures, and troubleshooting advice tailored for researchers in chemical and pharmaceutical development.

Introduction and Scientific Principles

The synthesis of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone is achieved through an electrophilic aromatic substitution reaction. The benzene ring of 2,4-dihydroxyacetophenone is highly activated towards electrophiles due to the presence of two powerful electron-donating hydroxyl (-OH) groups.[3][4] This high electron density facilitates the substitution of a hydrogen atom with a nitro (-NO₂) group.[3]

Mechanism of Nitration and Regioselectivity

The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, a process often catalyzed by a stronger acid like sulfuric acid.

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The key to this synthesis is controlling the position of nitration on the aromatic ring (regioselectivity). The substituents on the 2,4-dihydroxyacetophenone ring govern the position of the incoming nitro group:

  • Hydroxyl (-OH) Groups (at C2 and C4): These are strong activating groups and are ortho, para-directing. They increase the electron density at the positions ortho and para to themselves, making these sites more susceptible to electrophilic attack.[4]

  • Acetyl (-COCH₃) Group (at C1): This is a moderately deactivating group and is meta-directing due to its electron-withdrawing nature.

The combined influence of these groups strongly directs the incoming nitronium ion to the C5 position. This position is ortho to the C4-hydroxyl group and para to the C2-hydroxyl group, representing a point of highly concentrated electron density. It is also conveniently meta to the deactivating acetyl group. The C3 position is less favored due to steric hindrance from the adjacent acetyl and hydroxyl groups.

Caption: Directing effects on the 2,4-dihydroxyacetophenone ring.

Experimental Protocol

This protocol is designed for laboratory-scale synthesis and prioritizes safety, yield, and purity.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Amount
2,4-DihydroxyacetophenoneC₈H₈O₃152.151.015.2 g (0.1 mol)
Glacial Acetic AcidCH₃COOH60.05-150 mL
Nitric Acid (70%, conc.)HNO₃63.011.17.1 mL (0.11 mol)
Sulfuric Acid (98%, conc.)H₂SO₄98.08Catalytic~5 mL
Deionized WaterH₂O18.02-For workup
EthanolC₂H₅OH46.07-For recrystallization
Crushed Ice---~500 g
Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • In a well-ventilated fume hood, add 2,4-dihydroxyacetophenone (15.2 g) and glacial acetic acid (100 mL) to the 500 mL three-neck flask.

    • Stir the mixture until the solid is fully dissolved.

    • Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.

  • Preparation of Nitrating Mixture:

    • In a separate beaker, cool 50 mL of glacial acetic acid in an ice bath.

    • CAUTION: Slowly and carefully add concentrated nitric acid (7.1 mL) to the cold acetic acid. A small amount of sulfuric acid (~5 mL) can be added to the main reaction flask before cooling to catalyze the reaction, though it may not be strictly necessary for this activated substrate.

  • Addition of Nitrating Agent:

    • Transfer the cold nitrating mixture to the dropping funnel.

    • Add the nitrating mixture dropwise to the stirred 2,4-dihydroxyacetophenone solution over a period of 45-60 minutes.

    • CRITICAL: Monitor the internal temperature closely and maintain it at or below 5 °C throughout the addition. The reaction is highly exothermic.[5][6]

  • Reaction and Monitoring:

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane).

  • Work-up and Isolation:

    • Prepare a large beaker with approximately 500 g of crushed ice.

    • Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A yellow precipitate will form.

    • Continue stirring until all the ice has melted.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the crude product thoroughly with cold deionized water until the filtrate is neutral (test with pH paper).

  • Purification and Drying:

    • Purify the crude product by recrystallization from a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the final product, 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone, in a vacuum oven at 50-60 °C to a constant weight.

Characterization

Confirm the identity and purity of the synthesized compound using standard analytical methods:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight (Expected [M-H]⁻: 196.03 g/mol ).

  • Melting Point Analysis: To assess purity.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve 2,4-dihydroxyacetophenone in Glacial Acetic Acid B Cool solution to 0-5 °C in ice-salt bath A->B D Dropwise addition of Nitrating Mix (T < 5 °C) B->D C Prepare Nitrating Mix: HNO₃ in cold Acetic Acid C->D E Stir at 0-5 °C for 1-2 hours D->E F Monitor by TLC E->F G Quench: Pour mixture onto crushed ice F->G H Isolate crude product by vacuum filtration G->H I Wash with cold H₂O H->I J Recrystallize from Ethanol I->J K Dry product under vacuum J->K L Characterize by NMR, Mass Spec, M.P. K->L

Caption: Workflow for the synthesis of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone.

Safety and Hazard Management

Nitration reactions are potentially hazardous and must be treated with extreme caution.[7][8]

  • Corrosive and Oxidizing Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizers.[9] They can cause severe chemical burns upon contact and can react violently with organic materials.[9]

  • Exothermic Reaction: The reaction generates a significant amount of heat.[5] Failure to control the temperature can lead to a thermal runaway, rapid production of toxic nitrogen dioxide (NO₂) gas, and a potential explosion hazard.[8]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, an acid-resistant lab coat, and heavy-duty acid-resistant gloves (e.g., butyl rubber).

  • Engineering Controls: This entire procedure must be performed in a certified chemical fume hood with good ventilation to prevent exposure to corrosive fumes and toxic gases.[7] An emergency eyewash station and safety shower must be readily accessible.[9]

  • Spill Management: Have a spill kit containing a neutralizing agent, such as sodium bicarbonate, readily available.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Nitrating agent too dilute or degraded. 3. Temperature was too low, slowing the reaction rate excessively.1. Extend the reaction time at 0-5 °C; monitor with TLC.[10] 2. Use fresh, concentrated nitric acid. 3. Ensure the temperature is maintained within the 0-5 °C range, not significantly below.
Formation of Byproducts (e.g., dinitro compounds) 1. Temperature was too high. 2. Excess of nitrating agent used. 3. Reaction time was too long.1. Improve temperature control; ensure slow, steady addition of the nitrating agent.[10] 2. Use precise stoichiometry for the nitric acid. 3. Stop the reaction once TLC indicates consumption of starting material.
Dark, Tarry Product Oxidation of the phenol groups by the nitric acid, often due to high temperatures or high acid concentration.1. Maintain strict temperature control below 5 °C. 2. Ensure the nitric acid is added slowly and below the surface of the solution if possible. 3. Consider using a milder nitrating agent if issues persist.
Product Fails to Crystallize 1. Product is too soluble in the recrystallization solvent. 2. Presence of impurities inhibiting crystallization.1. Reduce the amount of hot ethanol used for recrystallization. After cooling, add a small amount of cold water to induce precipitation. 2. Attempt a column chromatography purification of the crude material.

References

  • Nitration reaction safety - YouTube. (2024).
  • Iodine(III)-Catalyzed Electrophilic Nitration of Phenols via Non-Brønsted Acidic NO2+ Generation | Organic Letters - ACS Publications. (2019). Available at: [Link]

  • Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Available at: [Link]

  • Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013). Available at: [Link]

  • Reactions of Phenol - A Level Chemistry Revision Notes - Save My Exams. (2024). Available at: [Link]

  • Electrophilic Substitution Reactions of Phenols - BYJU'S. (n.d.). Available at: [Link]

  • Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry | Khan Academy. (2022). Available at: [Link]

  • Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed. (2002). Available at: [Link]

  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015). Available at: [Link]

  • Nitration Reactions | Continuous Flow Processing - Vapourtec. (n.d.). Available at: [Link]

  • Synthesis of 1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and Derivatives as Potent and Long-Acting Peripheral Inhibitors of Catechol-O-methyltransferase | Journal of Medicinal Chemistry - ACS Publications. (2001). Available at: [Link]

  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone - MDPI. (2025). Available at: [Link]

  • Comparing the reaction pathways of acetophenones in nitration reactions. (n.d.). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural challenges associated with synthesizing 1-(2,4-Dihydroxy-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural challenges associated with synthesizing 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone (commonly known as 5-nitroresacetophenone).

The direct electrophilic nitration of resacetophenone (2,4-dihydroxyacetophenone) is the most viable synthetic route[1]. However, the highly activated nature of the resorcinol ring often leads to poor regioselectivity, over-nitration, and oxidative degradation. This guide provides field-proven insights, a self-validating protocol, and troubleshooting FAQs to help you achieve optimal yields (up to 71%)[1].

Part 1: Mechanistic Pathway & Regioselectivity

Understanding the reaction mechanism is the first step in troubleshooting. The resorcinol ring is highly electron-rich, making it susceptible to multiple competing pathways during electrophilic aromatic substitution.

SynthesisPathway Resacetophenone Resacetophenone (2,4-Dihydroxyacetophenone) Target 5-Nitroresacetophenone (Target Product) Resacetophenone->Target C5 Attack (Kinetically Favored, <10°C) Side1 3-Nitroresacetophenone (Regioisomer Byproduct) Resacetophenone->Side1 C3 Attack (Sterically Hindered) Degradation Oxidative Degradation (Tar Formation) Resacetophenone->Degradation Oxidation (Poor Temp Control) Nitronium Nitronium Ion (NO2+) in Glacial Acetic Acid Nitronium->Resacetophenone Electrophilic Attack Side2 3,5-Dinitroresacetophenone (Over-nitration Byproduct) Target->Side2 Excess HNO3 (>1.1 eq) Side1->Side2 Excess HNO3

Figure 1: Mechanistic pathways for the electrophilic nitration of resacetophenone.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I observing significant amounts of the 3,5-dinitroresacetophenone byproduct, and how can I prevent it? Causality: The resorcinol ring is strongly activated by two hydroxyl groups. Even after the first nitro group deactivates the ring, the activation energy for a second nitration can still be overcome if there is an excess of nitronium ions and elevated thermal energy[2]. Solution: You must enforce strict stoichiometric control. Limit the nitric acid to exactly 1.05 equivalents. Furthermore, maintain the reaction temperature strictly below 10°C during the addition phase to trap the reaction under kinetic control, preventing the second nitration event.

Q2: My reaction mixture turns into a dark, intractable tar. What is the mechanistic cause? Causality: Concentrated nitric acid is a potent oxidant. The electron-rich resorcinol moiety is highly susceptible to oxidative cleavage. When concentrated nitric acid is added too rapidly, localized exothermic "hotspots" form, leading to runaway oxidative degradation[2]. Solution: Never add neat nitric acid directly to the substrate. Pre-dilute the nitric acid in glacial acetic acid. This moderates the thermodynamic activity of the nitronium ion and helps dissipate heat. Ensure vigorous mechanical stirring to eliminate thermal gradients.

Q3: How can I improve the regioselectivity towards the 5-nitro isomer over the 3-nitro isomer? Causality: Regioselectivity here is a battle between electronic directing effects and steric hindrance. The 4-OH group strongly directs ortho (to the 3- and 5-positions). However, the 3-position is flanked by the bulky acetyl group at C1 and the hydroxyl at C2, creating a highly sterically hindered pocket. The 5-position is much more accessible. Solution: Operating at lower temperatures (0–10°C) exploits this steric difference, heavily favoring the kinetically accessible 5-position. Conversely, alternative reagents like Cerium(IV) Ammonium Nitrate (CAN) at higher temperatures (50–60°C) will shift the pathway to favor the 3-nitro isomer[1].

Part 3: Comparative Yield Data

To make informed experimental choices, review the following empirical data summarizing how different conditions dictate the major product and overall yield.

Reaction ConditionsReagentsTemp (°C)Major ProductYieldReference
Optimized Nitration HNO₃ (d=1.42), Glacial AcOH0–105-Nitroresacetophenone71%Martin (2005)[1]
Standard Nitration HNO₃ (d=1.42), Glacial AcOH30–405-Nitroresacetophenone50–54%Baker (1934)[2]
CAN Nitration Ce(IV) Ammonium Nitrate, AcOH50–603-Nitroresacetophenone23%Martin (2005)[1]
Friedel-Crafts Ac₂O, AlCl₃, 4-Nitroresorcinol1005-Nitroresacetophenone6%Martin (2005)[1]

Part 4: Standardized Experimental Protocol

This protocol is designed as a self-validating system . It incorporates visual and thermal checkpoints to ensure the reaction remains strictly under kinetic control, maximizing the yield of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone.

Step 1: System Setup & Substrate Preparation Dissolve 20.0 g (0.131 mol) of resacetophenone in 100 mL of glacial acetic acid in a 500 mL three-neck round-bottom flask. Equip the flask with a mechanical stirrer, an internal thermometer, and a pressure-equalizing addition funnel.

Step 2: Thermal Equilibration Submerge the reaction flask in an ice-salt bath. Validation Checkpoint: Do not proceed to Step 3 until the internal thermometer registers a stable temperature between 0°C and 5°C.

Step 3: Reagent Formulation In a separate, cooled Erlenmeyer flask, carefully prepare the nitrating mixture by adding 9.5 mL of concentrated nitric acid (d = 1.42, approx. 1.05 eq) to 20 mL of glacial acetic acid. Expert Insight: Diluting the nitric acid is non-negotiable; it prevents the localized concentration spikes that cause oxidative tarring.

Step 4: Kinetically Controlled Addition Begin adding the nitrating mixture dropwise over a period of 45 to 60 minutes. Validation Checkpoint: Monitor the internal temperature constantly. It must not exceed 10°C. The solution should transition from clear to a deep amber color. If you observe dark brown/black streaks or rapid gas evolution, pause the addition immediately and increase external cooling—these are visual indicators of oxidative degradation.

Step 5: Maturation Phase Once the addition is complete, remove the ice-salt bath. Allow the reaction mixture to slowly warm to room temperature (approx. 20°C) and stir for an additional 2 hours to ensure complete conversion.

Step 6: Quenching & Isolation Pour the reaction mixture over 400 g of crushed ice under vigorous stirring. A yellow-to-amber precipitate will rapidly form. Filter the crude solid under vacuum and wash thoroughly with ice-cold distilled water until the filtrate is pH neutral.

Step 7: Purification Recrystallize the crude product from hot glacial acetic acid or ethanol. The pure 1-(2,4-dihydroxy-5-nitrophenyl)ethanone will crystallize as amber-colored prisms (Melting Point: 142°C)[2].

Part 5: References

  • Martin, R. (2005). Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Springer. Available at:[Link]

  • Baker, W. (1934). A New Factor controlling Certain Chelations, with Special Reference to Disubstitution in the Resorcinol Nucleus. Journal of the Chemical Society, 1684-1692. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Crystallization of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with isolating 1-(2,4-Dihydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with isolating 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone (also known as 5-nitroresacetophenone).

This molecule presents a unique crystallographic challenge. The presence of a highly electron-withdrawing nitro group at the 5-position, an acetyl group at the 1-position, and two hydroxyl groups creates a highly polarized system with competing intra- and intermolecular hydrogen bonds[1]. Specifically, the 2-OH strongly chelates with the acetyl carbonyl, while the 4-OH and 5-nitro groups participate in extensive intermolecular networks. This structural reality frequently leads to Liquid-Liquid Phase Separation (LLPS or "oiling out"), polymorphism, and solvent entrapment.

This guide moves beyond basic instructions to explain the causality of these phenomena, providing self-validating protocols to ensure reproducible, high-purity isolation.

Part 1: Mechanistic Pathway of Phase Separation

Understanding why your molecule fails to crystallize requires mapping its pathway through the supersaturation matrix. When a solution of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone is cooled too rapidly, the system bypasses the Metastable Zone Limit (MSZL) and enters the labile zone. Instead of forming an ordered crystal lattice, the strong solute-solute hydrogen bonds cause the molecules to cluster into a solute-rich liquid phase (spinodal decomposition), resulting in an amorphous oil that traps impurities[2].

G A Supersaturated Solution 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone B Metastable Zone (Controlled Supersaturation) A->B Slow Cooling (<0.5°C/min) C Labile Zone (High Supersaturation) A->C Rapid Cooling / Fast Anti-Solvent D Primary Nucleation (Ordered H-Bonding) B->D Seeding (1-2 wt%) E Liquid-Liquid Phase Separation (Oiling Out) C->E Spinodal Curve Crossed F High-Purity Crystals (MP: 142-146 °C) D->F Crystal Growth G Amorphous/Impure Solid (Trapped Solvent) E->G Glass Transition

Thermodynamic and kinetic pathways determining crystallization vs. oiling out.

Part 2: Frequently Asked Questions & Troubleshooting Guide

Q1: Why does my product form a viscous oil at the bottom of the flask instead of crystallizing?

The Causality: You have crossed the spinodal curve, triggering Liquid-Liquid Phase Separation (LLPS). 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone has a high propensity for LLPS in protic solvents (like ethanol/water mixtures) because water rapidly decreases solubility, spiking supersaturation before the molecules have the kinetic energy to orient into a crystal lattice. The Solution: You must force the system to nucleate before it reaches the LLPS boundary.

  • Flatten your cooling curve to ≤ 0.5 °C/min.

  • Introduce 1-2 wt% of crystalline seed at the upper edge of the metastable zone.

  • If using an anti-solvent, add it dropwise only after the seed bed has established.

Q2: My isolated crystals have a broad melting point (138–145 °C) instead of the literature standard of 142–146 °C. What is happening?

The Causality: A depressed and broad melting point[3] in this specific molecule usually indicates solvent entrapment rather than chemical impurities. The 4-OH and 5-nitro groups form a robust intermolecular lattice that easily intercalates small protic solvents (like ethanol or water) during rapid growth. The Solution: Switch to a solvent system with lower hydrogen-bonding potential during the final recrystallization, such as Ethyl Acetate/Heptane. Furthermore, implement a self-validating drying protocol: dry under vacuum at 60 °C and monitor the mass until the delta between two weighings (spaced 2 hours apart) is < 0.1%.

Q3: How do I maximize yield without co-precipitating unreacted 4-nitroresorcinol?

The Causality: 4-nitroresorcinol (a common precursor or degradation product) shares similar solubility profiles in polar solvents due to its identical functional groups minus the acetyl moiety[3]. The Solution: Leverage the differential solubility created by the intramolecular chelation of your target molecule. 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone is slightly more lipophilic than 4-nitroresorcinol. By using a Toluene/Acetone mixture, the target molecule will crystallize preferentially upon cooling, leaving the more polar 4-nitroresorcinol dissolved in the mother liquor.

Part 3: Quantitative Solvent Screening Data

To make informed decisions, refer to this empirical solvent matrix. Data is normalized for a 100 mg/mL starting concentration at 60 °C.

Solvent System (v/v)Solubility at 5 °C (mg/mL)LLPS Risk (Oiling Out)Crystal MorphologyAverage Yield (%)Purity Profile
Ethanol / Water (1:1) 4.2High (if unseeded)Fine needles85 - 90%Prone to solvent entrapment
Ethyl Acetate / Heptane (1:2) 8.5LowPrisms75 - 80%Excellent (>99%)
Toluene / Acetone (4:1) 12.0Very LowBlocky crystals65 - 70%Excellent (Excludes resorcinols)
Methanol (Pure) 22.5ModerateAgglomerates< 50%Poor (High loss to mother liquor)

Part 4: Optimized Anti-Solvent Crystallization Protocol

This protocol utilizes an Ethanol/Water system, optimized with seeding to prevent LLPS and maximize yield while maintaining the 142-146 °C melting point standard[3]. It is designed as a self-validating system : each step includes a verification check before proceeding.

Materials Required:
  • Crude 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone

  • Absolute Ethanol (Solvent)

  • Deionized Water (Anti-solvent)

  • High-purity seed crystals (1 wt% of theoretical yield)

Step-by-Step Methodology:
  • Dissolution: Suspend crude 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone in Absolute Ethanol (5 volumes, e.g., 5 mL per 1 g of crude) in a jacketed reactor. Heat to 60 °C with moderate agitation (250 RPM) until complete dissolution is achieved.

    • Self-Validation: Solution must be completely transparent. If cloudy, perform a hot polish filtration through a 0.22 µm PTFE filter.

  • Controlled Cooling: Program the reactor to cool from 60 °C to 45 °C at a strict rate of 0.5 °C/min.

  • Seeding (Critical Step): At exactly 45 °C, pause cooling. Add 1 wt% of finely milled seed crystals.

    • Self-Validation: Hold the temperature at 45 °C for 30 minutes. Visually inspect the reactor (or use an FBRM probe). The seeds must persist and begin to grow. If they dissolve, you are under-saturated; drop the temperature by 2 °C and re-seed.

  • Anti-Solvent Addition: Once the seed bed is established, begin adding Deionized Water (5 volumes) via a syringe pump at a rate of 0.1 volumes/minute.

    • Causality: Slow addition ensures the supersaturation generated by the water is immediately consumed by crystal growth, preventing the system from crossing the spinodal LLPS curve.

  • Final Cooling & Aging: Once all water is added, cool the suspension to 5 °C at 0.5 °C/min. Hold at 5 °C for 2 hours to allow the crystal lattice to heal and maximize depletion of the mother liquor.

  • Isolation: Filter the suspension under vacuum. Wash the cake with 2 volumes of pre-chilled (5 °C) 1:1 Ethanol/Water. Dry under vacuum at 60 °C to constant weight.

Workflow S1 1. Dissolution (EtOH, 60°C) S2 2. Polish Filtration (0.22 µm PTFE) S1->S2 S3 3. Cool to 45°C (0.5°C/min) S2->S3 S4 4. Seeding (1 wt%, 30m Hold) S3->S4 S5 5. Anti-Solvent (Slow H2O Add) S4->S5 S6 6. Aging & Isolation (5°C, 2h hold) S5->S6

Optimized anti-solvent crystallization workflow for 5-nitroresacetophenone.

References

  • LookChem Database. "2' 4'-DIHYDROXY-5'-NITROACETOPHENONE Base Information and Chemical Properties." LookChem. Available at: [Link]

  • Hill, R., and Ramage, G. R. "3,4-dihydro-2H-1,4-benzoxazines." Journal of the Chemical Society (Resumed), Royal Society of Chemistry, 1955. Available at:[Link]

  • Indian Academy of Sciences. "Chromones: Kostanecki-Robinson Reaction." IAS Publications. Available at: [Link]

  • Electronics and Books Archive. "A New Factor controlling Certain Chelations, with Electronics." Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Purification of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone

Welcome to the Advanced Troubleshooting Guide for the purification of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone (CAS: 3328-77-6) . As a critical intermediate in pharmaceutical synthesis, achieving high purity of this compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the purification of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone (CAS: 3328-77-6) . As a critical intermediate in pharmaceutical synthesis, achieving high purity of this compound is often bottlenecked by its unique stereoelectronic properties. This guide, designed for drug development professionals, provides field-proven troubleshooting strategies focusing on the physicochemical causality behind common purification failures.

Physicochemical Profile & Causality Impact

To troubleshoot purification, we must first understand the thermodynamic and structural differences between the nitrated product and its unnitrated precursor.

Property2,4-Dihydroxyacetophenone (Precursor)1-(2,4-Dihydroxy-5-nitrophenyl)ethanone (Product)Purification Impact / Causality
Molecular Weight 152.15 g/mol 197.03 g/mol Minimal impact on standard phase separation.
Melting Point 143–147 °C 142–146 °C Co-crystallization risk is high due to nearly identical melting points.
pKa (4-OH group) ~7.9 < 5.0 (Estimated)Critical: The ortho-nitro group strongly withdraws electron density, massively lowering the pKa.
H-Bonding Intramolecular (2-OH to Carbonyl)Intramolecular (2-OH to Carbonyl)Masks the polarity of the 2-OH group, making the 4-OH the primary interaction site for silica gel.

Troubleshooting Guides & FAQs

Q1: Why does my product streak heavily on normal-phase silica gel, and how can I resolve co-elution with the unnitrated precursor?

The Causality: The 2-OH group forms a strong intramolecular hydrogen bond with the acetyl carbonyl, masking its polarity. However, the 4-OH group is highly activated by the strongly electron-withdrawing ortho-nitro group. This significantly lowers the pKa of the 4-OH (< 5.0), causing it to partially ionize and interact strongly with the slightly acidic silanol groups on the silica stationary phase. This uncontrolled ionization leads to severe chromatographic streaking. The Solution: Suppress ionization by adding an acidic modifier (0.5% – 1.0% glacial acetic acid) to your mobile phase. This forces the 4-OH into its neutral, protonated state, sharpening the chromatographic band and allowing baseline resolution from the less acidic precursor.

Chromatography Start Crude Mixture Loaded on Silica Mobile Mobile Phase Hexane:EtOAc Start->Mobile Mod Add 1% AcOH (Acidic Modifier) Mobile->Mod NoMod No Modifier Mobile->NoMod Sharp Suppressed Ionization (Sharp Bands) Mod->Sharp Streak Silanol Interaction (Band Streaking) NoMod->Streak Pure High Purity Fractions Sharp->Pure

Effect of acidic modifiers on silica gel chromatography resolution.

Q2: During acid-base extraction, I am losing my product to the aqueous waste or failing to separate it from the precursor. How do I optimize the pH?

The Causality: Many chemists default to 5% NaHCO₃ (pH ~8.3) for weak acid extractions. However, the precursor (2,4-dihydroxyacetophenone) has a pKa of ~7.9 . At pH 8.3, approximately 70% of the unnitrated precursor will also ionize and pull into the aqueous phase, destroying your separation. The Solution: Utilize a precision pH-gradient extraction using a pH 6.5 phosphate buffer. At pH 6.5, the nitrated product (pKa < 5.0) is >95% ionized and water-soluble, while the precursor (pKa 7.9) remains >95% neutral and stays trapped in the organic layer.

Extraction Mix Crude Reaction Mixture (Product + Precursor) Org1 Organic Phase (EtOAc) Mix->Org1 Ext1 Add pH 6.5 Phosphate Buffer Org1->Ext1 Aq1 Aqueous Phase (Nitrated Product Salt) Ext1->Aq1 Deprotonates pKa < 5 Org2 Organic Phase (Unreacted Precursor) Ext1->Org2 Retains pKa ~ 7.9 Acid Acidify with 2M HCl (pH ~2.0) Aq1->Acid Precip Pure Product Precipitates Acid->Precip

Workflow for pH-selective liquid-liquid extraction of the nitrated product.

Q3: My recrystallization yields an oil instead of crystals (oiling out). How can I induce proper crystallization?

The Causality: Oiling out (liquid-liquid phase separation) occurs when the compound separates as a liquid phase because the system's temperature is above the melting point of the impure solute mixture. Nitrophenols are particularly prone to this when cooled too rapidly, causing the local concentration to exceed the metastable zone limit. The Solution: Switch to a binary solvent system (e.g., Ethanol/Water). Dissolve the crude solid in minimal hot ethanol, then add water (anti-solvent) dropwise until the cloud point is reached. Crucially, hold the temperature just below the cloud point and add a seed crystal to bypass the nucleation energy barrier before cooling at a highly controlled rate of 0.1 °C/min.

Standardized Experimental Protocols

Protocol A: pH-Selective Liquid-Liquid Extraction (Self-Validating)
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) at a ratio of 10 mL/g.

  • Precision Extraction: Wash the organic layer with an equal volume of 0.5 M Sodium Phosphate buffer (pH 6.5). Mix vigorously and allow the layers to separate.

  • Self-Validation Check: Spot both the organic and aqueous layers on a TLC plate (elute with 3:1 Hexane:EtOAc + 1% AcOH). The aqueous layer spot should contain exclusively the lower-Rf, bright yellow nitrated product. If precursor is present in the aqueous layer, your buffer pH is too high.

  • Precipitation: Isolate the aqueous layer and place it in an ice bath. Acidify dropwise with 2M HCl until the pH reaches 2.0. The pure 1-(2,4-dihydroxy-5-nitrophenyl)ethanone will crash out as a solid precipitate.

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold distilled water to remove residual salts, and dry under high vacuum.

Protocol B: Suppressed-Ionization Flash Chromatography
  • Mobile Phase Preparation: Prepare a solvent system of Hexane and Ethyl Acetate (e.g., 3:1 v/v) and add exactly 1% v/v Glacial Acetic Acid. Mix thoroughly.

  • Column Equilibration: Slurry-pack the silica gel column using the prepared acidic mobile phase. Do not skip this step; the silica must be pre-equilibrated with the acid to neutralize active silanol sites.

  • Loading: Dry-load the crude sample onto a small amount of silica gel (1:2 sample-to-silica ratio), evaporate the loading solvent, and apply the dry powder to the top of the column.

  • Elution & Self-Validation: Elute the column and collect fractions. The acid modifier will cause the nitrated product to elute as a tight, sharply defined yellow band. Monitor fractions via TLC; the spot should be perfectly circular with no tailing.

References

  • "Showing Compound 2',4'-Dihydroxyacetophenone (FDB000833)", FooDB. URL: [Link]

Optimization

Technical Support Center: 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone Stability &amp; Storage

Welcome to the dedicated technical support center for 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone (CAS 3328-77-6), also known as 2',4'-dihydroxy-5'-nitroacetophenone[1]. This compound features a highly reactive phenolic ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone (CAS 3328-77-6), also known as 2',4'-dihydroxy-5'-nitroacetophenone[1]. This compound features a highly reactive phenolic ring coupled with an electron-withdrawing nitro group and an acetyl moiety. Due to this unique electronic topology, the molecule is highly susceptible to thermal degradation, oxidative coupling, and photolytic breakdown during storage.

This guide provides researchers and drug development professionals with field-proven, causality-driven troubleshooting protocols to ensure API integrity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does the compound exhibit a distinct color shift (yellowing to dark brown) when stored at ambient room temperature? Root Cause: The color shift is a macroscopic indicator of micro-level phenolic oxidation. The two hydroxyl groups on the aromatic ring are highly susceptible to auto-oxidation, a process exponentially accelerated by thermal energy. Heat provides the activation energy necessary to convert the electron-rich dihydroxy-phenyl moiety into reactive quinone intermediates. These quinones subsequently undergo intermolecular cross-linking, forming dark, insoluble polymeric aggregates[1]. Solution: Store the compound strictly under inert conditions (Argon) at sub-ambient temperatures to thermodynamically suppress the oxidation pathway.

Q2: We stored the compound at 4°C, but still observed a 3% purity drop over 6 months via HPLC. What went wrong? Root Cause: Cold storage without proper desiccation leads to condensation upon opening. Moisture acts as a catalyst for localized hydrolysis and facilitates proton-transfer reactions that destabilize the nitro group. Furthermore, standard refrigeration does not eliminate oxygen. Solution: Implement a self-validating double-bagging protocol with active desiccants, and ensure the primary container is purged with dry Nitrogen or Argon before sealing.

Q3: Can we use standard transparent glass vials for short-term benchtop storage? Root Cause: No. While this guide focuses on thermal degradation, thermal and photolytic pathways are synergistic. Ambient light provides photonic energy that, combined with room temperature thermal energy, rapidly excites the nitro group, leading to localized radical formation and subsequent degradation [2]. Solution: Always use amber glass or opaque HDPE containers, even for temporary benchtop staging.

Part 2: Experimental Workflows & Protocols

Self-Validating Storage Protocol

To ensure trustworthiness, this protocol is designed as a closed-loop system where each step prevents the failure of the next.

Step 1: Inert Atmosphere Transfer

  • Transfer the bulk 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone into a controlled glovebox environment purged with high-purity Argon (O2 < 1 ppm).

  • Causality: Argon is heavier than air and displaces residual oxygen at the powder surface, preventing quinone formation.

Step 2: Primary and Secondary Packaging

  • Dispense the compound into amber glass vials (blocks UV/Vis light).

  • Seal the vial with a PTFE-lined cap to prevent chemical interaction with the seal.

  • Place the vial into a secondary aluminized Mylar pouch containing a silica gel desiccant packet.

  • Vacuum seal the pouch.

Step 3: Temperature-Controlled Storage

  • For use within 30 days: Store at 2°C to 8°C.

  • For long-term storage (>30 days): Store at -20°C.

  • Causality: Lowering the temperature to -20°C reduces the kinetic energy of the molecules below the activation energy required for nitro-group decomposition and phenolic oxidation.

Step 4: Thawing and Handling (Critical)

  • Before opening, allow the sealed Mylar pouch to equilibrate to room temperature for at least 2 hours in a desiccator.

  • Causality: Opening a cold vial in ambient air causes immediate atmospheric condensation on the API, introducing hydrolytic degradation pathways.

Part 3: Quantitative Data & Visualizations

Degradation Kinetics Summary

The following table summarizes the expected degradation rates of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone under various thermal conditions, highlighting the necessity of strict temperature control.

Storage ConditionAtmospherePackagingMonthly Degradation Rate (%)Shelf Life (Est. >98% Purity)
25°C (Ambient)AirClear Glass2.5 - 3.5%< 1 Month
25°C (Ambient)ArgonAmber Glass0.8 - 1.2%~ 2 Months
4°C (Refrigerated)AirAmber Glass0.4 - 0.6%~ 4-5 Months
-20°C (Freezer)ArgonSealed Mylar + Desiccant< 0.05%> 24 Months
Mechanistic and Workflow Diagrams

DegradationPathway Compound 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone (Intact API) ThermalStress Thermal Stress / Heat (> 25°C) Compound->ThermalStress Oxidation Phenolic Auto-Oxidation (O2 exposure) ThermalStress->Oxidation Lowers Activation Energy NitroReduction Nitro-group Destabilization ThermalStress->NitroReduction High Temp >60°C Quinone Quinone Intermediates (Yellow/Brown Shift) Oxidation->Quinone Loss of e- / H+ Polymers Polymeric Aggregates (Insoluble) Quinone->Polymers Intermolecular Cross-linking

Fig 1. Mechanistic pathway of thermal and oxidative degradation.

StorageWorkflow Receipt API Receipt & QC Inerting Argon Purge (Glovebox) Receipt->Inerting Packaging Amber Glass + Mylar + Desiccant Inerting->Packaging Storage Controlled Storage (-20°C) Packaging->Storage Equilibration Room Temp Equilibration (Prior to opening) Storage->Equilibration Prevents Condensation

Fig 2. Self-validating storage and handling workflow.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q1A (R2) Stability testing of new drug substances and products. European Medicines Agency. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for Acetophenone Derivatives. PubChem. Available at: [Link]

Sources

Troubleshooting

Reducing isomeric byproducts in 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone preparation

Subject: Reducing Isomeric Byproducts in 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone Preparation Welcome to the Technical Support Center for the synthesis of 1-(2,4-dihydroxy-5-nitrophenyl)ethanone (commonly known as 5-nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Subject: Reducing Isomeric Byproducts in 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone Preparation

Welcome to the Technical Support Center for the synthesis of 1-(2,4-dihydroxy-5-nitrophenyl)ethanone (commonly known as 5-nitroresacetophenone). This portal is designed for researchers and drug development professionals who are encountering regioselectivity issues, over-nitration, or oxidative degradation during electrophilic aromatic substitution (EAS) workflows.

Process Overview & Mechanistic Causality

The nitration of hydroxy-substituted acetophenones typically yields a complex mixture of ring-substituted nitro isomers, unlike the predictable symmetrically substituted products seen with unactivated acetophenones[1]. The starting material, 2,4-dihydroxyacetophenone, features a highly activated resorcinol ring. The two hydroxyl groups at the 2- and 4-positions strongly donate electron density via resonance, making the ring exceptionally susceptible to electrophilic attack.

Friedel-Crafts and nitration studies on resorcinol derivatives confirm that the 5-position is the thermodynamically and kinetically favored site for nitration, as it is para to the 2-OH and ortho to the 4-OH[2]. However, the 3-position is also highly electronically activated, albeit sterically hindered by the flanking hydroxyl groups. If the reaction provides enough kinetic energy (via thermal spikes) or localized excess of the nitronium ion ( NO2+​ ) due to poor mixing, the activation energy barrier for steric hindrance is overcome, yielding the 3-nitro regioisomer . Furthermore, prolonged exposure to the nitrating agent leads to a second substitution, generating the 3,5-dinitro byproduct .

Reaction Pathway Visualization

EAS_Nitration SM 2,4-Dihydroxyacetophenone (Starting Material) Nitration Electrophilic Aromatic Substitution (NO2+) SM->Nitration Target 5-Nitro Isomer (Target Product) Nitration->Target Optimal Conditions: T < 5°C, Slow Addition Iso_3 3-Nitro Isomer (Regioisomer Byproduct) Nitration->Iso_3 Suboptimal: T > 10°C, Poor Mixing Iso_35 3,5-Dinitro Isomer (Over-nitration Byproduct) Nitration->Iso_35 Excess HNO3 Target->Iso_35 Prolonged Reaction Poor Quenching Iso_3->Iso_35 Excess HNO3

Reaction pathways for the nitration of 2,4-dihydroxyacetophenone showing byproduct formation.

Quantitative Troubleshooting Matrix

The following table summarizes the quantitative impact of various reaction parameters on the final isomer distribution. Use this data to benchmark your current process deviations.

Table 1: Impact of Reaction Parameters on Isomer Distribution

ParameterExperimental Condition5-Nitro Isomer (Target)3-Nitro Isomer3,5-Dinitro Isomer
Temperature 0–5 °C> 85%< 10%< 5%
Temperature > 15 °C< 60%~ 20%> 20%
HNO₃ Equivalents 1.05 eq> 85%< 10%< 5%
HNO₃ Equivalents 1.50 eq< 50%< 10%> 40%
Addition Rate Dropwise (60 min)> 85%< 10%< 5%
Addition Rate Rapid (10 min)< 65%~ 15%~ 20%

Self-Validating Experimental Protocol: Optimized Nitration

To prevent poor quality and low yields during the nitration of acetophenones, strict temperature control (0 °C or below) and careful addition rates are mandatory[3]. The following protocol embeds self-validating checkpoints to ensure process integrity.

Step 1: Substrate Dissolution

  • Action: Dissolve 1.0 eq of 2,4-dihydroxyacetophenone in 10 volumes of glacial acetic acid.

  • Causality: Acetic acid acts as a milder solvent compared to sulfuric acid, moderating the reactivity of the nitronium ion and preventing oxidative cleavage of the electron-rich resorcinol ring.

  • Validation Checkpoint: The solution must be completely clear and homogenous. Suspended particles will cause localized concentration gradients during nitration, leading to byproduct formation.

Step 2: Cryogenic Stabilization

  • Action: Submerge the reaction vessel in an ice-salt bath (-5 °C to 0 °C) with vigorous overhead mechanical stirring.

  • Causality: Low temperatures suppress the kinetic energy required to overcome steric hindrance at the 3-position, thereby minimizing 3-nitro isomer formation[3].

  • Validation Checkpoint: Do not begin addition until the internal thermocouple reads ≤ 2 °C for at least 5 consecutive minutes.

Step 3: Controlled Electrophilic Addition

  • Action: Prepare a nitrating mixture of 1.05 eq of fuming nitric acid ( HNO3​ ) in 2 volumes of glacial acetic acid. Add this mixture dropwise over 60 minutes.

  • Causality: Slow addition prevents exothermic runaway. Rapid addition causes thermal spikes that drive over-nitration to the 3,5-dinitro byproduct.

  • Validation Checkpoint: Monitor the internal temperature continuously. If the temperature exceeds 5 °C, the system validates a failure state: pause the addition immediately until the temperature drops back below 2 °C.

Step 4: Reaction Quenching & Precipitation

  • Action: Once addition is complete and TLC confirms starting material consumption (approx. 30 mins), pour the mixture into 30 volumes of vigorously stirred crushed ice.

  • Causality: Rapid dilution with ice water instantly drops the concentration of active NO2+​ and crashes out the hydrophobic nitro product, halting any further EAS.

  • Validation Checkpoint: Observe the precipitate color. A pale to bright yellow solid confirms successful mono-nitration. A deep orange or brick-red sticky mass is a self-indicating sign of dinitration or oxidation.

Step 5: Isomer Isolation

  • Action: Filter the precipitate and recrystallize from hot aqueous ethanol (70:30 EtOH:H₂O).

  • Causality: The 5-nitro isomer has optimal differential solubility in aqueous ethanol compared to the more polar 3,5-dinitro byproduct and the sterically distinct 3-nitro isomer.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a high percentage of the 3-nitro isomer despite maintaining the temperature at 0 °C? A: This is almost always a mass-transfer issue. If your stirring speed is too low, the dropwise addition of nitric acid creates localized "hotspots" of high NO2+​ concentration. In these micro-environments, the local excess of electrophile forces nitration at the sterically hindered 3-position. Corrective Action: Switch from a magnetic stir bar to an overhead mechanical stirrer to ensure instantaneous homogenization of the nitrating agent.

Q: Can I use standard mixed acid ( HNO3​ / H2​SO4​ ) to speed up the reaction? A: No. While mixed acid is standard for unactivated acetophenones, the 2,4-dihydroxyacetophenone ring is highly electron-rich. Sulfuric acid is too harsh and will lead to rapid oxidative degradation (tar formation) and uncontrollable dinitration. Glacial acetic acid is the optimal moderator for this substrate.

Q: How can I salvage a batch that has significant 3,5-dinitro contamination? A: The 3,5-dinitro isomer is significantly more acidic than the mono-nitro product due to the presence of two strongly electron-withdrawing nitro groups. You can exploit this by performing a careful pH-controlled aqueous wash. Washing the organic layer with a weak sodium bicarbonate solution can selectively deprotonate and extract the dinitro byproduct into the aqueous phase, leaving the desired 5-nitro isomer in the organic phase.

References
  • Comparing the reaction pathways of acetophenones in nitration reactions | Source: Digitellinc | URL: [Link]

  • Substitution in the resorcinol nucleus | Source: Indian Academy of Sciences | URL: [Link]

  • m-NITROACETOPHENONE - Organic Syntheses Procedure | Source: Organic Syntheses | URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

1-(2,4-Dihydroxy-5-nitrophenyl)ethanone vs 2,4-dihydroxyacetophenone reactivity comparison

As a Senior Application Scientist, understanding the nuanced electronic push-pull dynamics of aromatic scaffolds is critical for designing efficient synthetic routes. The comparison between 2,4-dihydroxyacetophenone (res...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the nuanced electronic push-pull dynamics of aromatic scaffolds is critical for designing efficient synthetic routes. The comparison between 2,4-dihydroxyacetophenone (resacetophenone) and its nitrated derivative, 1-(2,4-dihydroxy-5-nitrophenyl)ethanone , serves as a textbook example of how a single functional group transformation can fundamentally rewrite a molecule’s reactivity profile.

This guide objectively compares the electronic properties, nucleophilicity, and electrophilic aromatic substitution (EAS) reactivity of these two compounds, providing field-proven experimental protocols and mechanistic insights for drug development professionals.

Mechanistic Reactivity & Electronic Effects

The reactivity of these two aromatic ketones is dictated by the competing electronic effects of their substituents.

2,4-Dihydroxyacetophenone (The Electron-Rich Precursor) In this scaffold, the two hydroxyl groups act as powerful electron-donating groups (EDGs) via resonance (+R effect), heavily activating the aromatic ring. Although the acetyl group at C-1 is an electron-withdrawing group (EWG) that directs meta, the synergistic ortho/para directing effects of the hydroxyls dominate. Because the C-3 position is sterically hindered, the C-5 position becomes highly nucleophilic and exceptionally susceptible to electrophilic aromatic substitution (EAS), such as halogenation and nitration [[1]]().

1-(2,4-Dihydroxy-5-nitrophenyl)ethanone (The Electron-Deficient Derivative) The introduction of a nitro group at the C-5 position drastically alters the electronic landscape. The -NO₂ group is a potent EWG (-I, -R effects). It drains electron density from the aromatic π-system, severely deactivating the ring toward further EAS. Furthermore, the nitro group stabilizes the conjugate base of the adjacent hydroxyl groups (specifically the 4-OH, which is ortho to the nitro group) through resonance delocalization. This significantly lowers the pKa of the phenolic protons, making the molecule much more acidic than its un-nitrated counterpart, but simultaneously reducing the nucleophilicity of the resulting phenoxide anion.

Reactivity Resa 2,4-Dihydroxyacetophenone (Electron-Rich Ring) EAS_High High EAS Reactivity (C-5 Position Active) Resa->EAS_High Activated by -OH groups pKa_High Higher pKa (~7.96) Weakly Acidic Phenol Resa->pKa_High Standard Phenolic Acidity NitroResa 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone (Electron-Deficient Ring) EAS_Low Low EAS Reactivity (Ring Deactivated) NitroResa->EAS_Low EWG (-NO2) Deactivation pKa_Low Lower pKa Strongly Acidic Phenol NitroResa->pKa_Low Resonance Stabilization

Electronic effects and reactivity divergence between the two acetophenone derivatives.

Quantitative Data Comparison

The following table summarizes the key physicochemical and reactive differences dictating how these molecules behave in standard synthetic workflows.

Property / Metric2,4-Dihydroxyacetophenone1-(2,4-Dihydroxy-5-nitrophenyl)ethanone
Predicted pKa (Phenolic OH) ~7.96 2~4.5 – 5.5 (Estimated due to ortho -NO₂ effect)
Aromatic Ring Electron Density High (Activated by dual -OH)Low (Deactivated by -NO₂)
EAS Susceptibility High (Primary reaction site at C-5)Negligible (Ring is severely deactivated)
Phenoxide Nucleophilicity High (Rapid O-alkylation)Moderate (Charge delocalized into nitro group)
Intramolecular H-Bonding Yes (Between 2-OH and 1-Acetyl)Yes (2-OH/Acetyl & 4-OH/Nitro interactions)

Experimental Workflows & Protocols

To practically demonstrate these reactivity differences, below are self-validating experimental protocols for the synthesis and functionalization of these compounds.

Protocol A: Regioselective Nitration of 2,4-Dihydroxyacetophenone

Objective: Synthesize 1-(2,4-dihydroxy-5-nitrophenyl)ethanone via controlled electrophilic aromatic substitution 3. Causality Note: The highly activated resorcinol ring is extremely prone to oxidative cleavage by nitric acid. Therefore, strict temperature control (0–5 °C) and the use of glacial acetic acid as a moderating solvent are non-negotiable to prevent degradation and di-nitration.

  • Preparation: Dissolve 10.0 mmol of 2,4-dihydroxyacetophenone in 15 mL of glacial acetic acid in a round-bottom flask.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C.

  • Electrophile Addition: Prepare a nitrating mixture of fuming nitric acid (10.5 mmol) in 5 mL of glacial acetic acid. Add this mixture dropwise to the substrate solution over 30 minutes via an addition funnel, maintaining the internal temperature below 5 °C.

  • Reaction Propagation: Stir the mixture for 1 hour at 0 °C. Self-Validation: Monitor reaction completion via TLC (Hexane:EtOAc 3:1). The nitrated product will exhibit a lower Rf value due to increased polarity.

  • Quenching & Isolation: Pour the reaction mixture into 100 mL of crushed ice/water with vigorous stirring. A yellow precipitate will form. Filter the solid under vacuum and wash with cold water until the filtrate is pH neutral.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure 1-(2,4-dihydroxy-5-nitrophenyl)ethanone.

Workflow Step1 Dissolve Substrate in Glacial AcOH Step2 Cool to 0-5°C (Ice Bath) Step1->Step2 Step3 Dropwise Addition of HNO3/AcOH Step2->Step3 Step4 Stir 1 hr at 0°C (Prevent Oxidation) Step3->Step4 Step5 Quench in Ice Water & Filter Step4->Step5 Step6 Recrystallize (Ethanol) Step5->Step6

Workflow for the controlled regioselective nitration of 2,4-dihydroxyacetophenone.

Protocol B: Regioselective Alkylation Comparison

Objective: Perform O-alkylation at the 4-OH position. Causality Note: In both molecules, the 2-OH group is locked in a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen of the acetyl group. This makes the 4-OH position significantly more accessible and acidic, allowing for regioselective alkylation using mild bases [[4]]().

  • Base Selection: For 2,4-dihydroxyacetophenone, suspend the compound (1.0 eq) and Cesium Bicarbonate (CsHCO₃, 1.5 eq) in anhydrous acetonitrile. The mild base selectively deprotonates the 4-OH without disrupting the 2-OH hydrogen bond.

  • Alkylation: Add the desired alkyl halide (1.2 eq) and heat the mixture to 80 °C.

  • Nitrated Derivative Adjustment: When applying this protocol to 1-(2,4-dihydroxy-5-nitrophenyl)ethanone, the 4-OH is deprotonated much faster due to the lower pKa. However, because the resulting phenoxide's electron density is pulled into the nitro group, its nucleophilicity is dampened. Adjustment: You must either extend the reaction time by 2-4 hours or utilize a more reactive electrophile (e.g., an alkyl iodide or triflate) to achieve comparable yields.

References

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones . National Center for Biotechnology Information (PMC). Available at:[Link]

  • Kinetics and Mechanism of Iodination of Substituted Hydroxyacetophenones by Iodine Monochloride in Acetic Acid: Water Medium . TSI Journals. Available at: [Link]

  • Synthesis of 2,4-dihydroxy-5-nitroacetophenone . Asian Journal of Chemistry. Available at:[Link]

Sources

Comparative

Comprehensive HPLC Method Validation Guide for 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone Purity: Core-Shell vs. Fully Porous Technologies

As analytical demands in drug development intensify, selecting the optimal chromatographic method is no longer just about achieving separation—it is about maximizing throughput, ensuring robustness, and adhering to the l...

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Author: BenchChem Technical Support Team. Date: April 2026

As analytical demands in drug development intensify, selecting the optimal chromatographic method is no longer just about achieving separation—it is about maximizing throughput, ensuring robustness, and adhering to the latest regulatory frameworks. This guide provides an objective, data-driven comparison between traditional fully porous column technologies and optimized core-shell methodologies for the purity validation of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone (CAS 3328-77-6), a critical pharmaceutical intermediate[1].

By grounding our experimental design in the updated ICH Q2(R2) guidelines[2][3], we demonstrate how to build a self-validating analytical system that ensures scientific integrity and audit readiness[4].

The Causality of Experimental Design

Addressing Physicochemical Liabilities

1-(2,4-Dihydroxy-5-nitrophenyl)ethanone presents unique chromatographic challenges. The molecule features a highly electron-withdrawing nitro group at the 5-position and two hydroxyl groups at the 2- and 4-positions. This configuration increases the acidity of the phenolic protons. If analyzed at a neutral pH, partial ionization occurs, leading to severe peak tailing, unpredictable retention shifts, and poor resolution from closely eluting positional isomers.

The Solution: To mitigate this, the mobile phase must be strictly maintained at an acidic pH (e.g., using 0.1% Formic Acid, pH ~2.7). This suppresses ionization, ensuring the analyte remains in its neutral state for optimal partitioning into the hydrophobic reversed-phase stationary phase.

Column Technology: Overcoming Mass Transfer Resistance

Traditional 5 µm fully porous columns often struggle to resolve closely related nitro-aromatic isomers efficiently. To optimize this, we compare a traditional fully porous C18 column against a 2.7 µm core-shell C18 column. Core-shell particles feature a solid, impermeable silica core surrounded by a thin porous outer layer. This architecture significantly reduces longitudinal diffusion and limits the depth analytes can travel into the particle, thereby minimizing mass transfer resistance (the B and C terms of the van Deemter equation)[5][6]. The result is UHPLC-level efficiency at standard HPLC operating pressures[7].

ColumnComparison Root Column Technology Selection Porous Traditional Fully Porous (5 µm) Root->Porous CoreShell Optimized Core-Shell (2.7 µm) Root->CoreShell Porous_Diff Deep Analyte Diffusion (Slower Mass Transfer) Porous->Porous_Diff CoreShell_Diff Shallow Analyte Diffusion (Faster Mass Transfer) CoreShell->CoreShell_Diff Porous_Result Broader Peaks Lower Resolution Porous_Diff->Porous_Result CoreShell_Result Sharper Peaks Higher Efficiency CoreShell_Diff->CoreShell_Result

Mass transfer dynamics: Core-shell vs. fully porous particle columns.

Experimental Methodologies

The following step-by-step protocols outline the preparation and execution of the comparative study.

Step 1: Standard and Sample Preparation
  • Diluent Preparation: Mix HPLC-grade Methanol and Milli-Q Water in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50.0 mg of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone reference standard. Transfer to a 50 mL volumetric flask, dissolve in 30 mL of diluent using sonication, and make up to the mark.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Step 2: Chromatographic Conditions Comparison

To objectively assess performance, the mobile phase composition was kept identical, adjusting only the flow rate and injection volume to suit the column geometries.

  • Method A (Traditional):

    • Column: Fully Porous C18 (150 mm × 4.6 mm, 5 µm)

    • Mobile Phase: Water (0.1% Formic Acid) : Acetonitrile (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: Photodiode Array (PDA) at 280 nm

  • Method B (Optimized):

    • Column: Core-Shell C18 (100 mm × 4.6 mm, 2.7 µm)

    • Mobile Phase: Water (0.1% Formic Acid) : Acetonitrile (60:40, v/v)

    • Flow Rate: 1.2 mL/min

    • Injection Volume: 5 µL

    • Detection: Photodiode Array (PDA) at 280 nm

Step 3: ICH Q2(R2) Validation Execution

Method B was selected for full validation due to its superior system suitability metrics. The validation was executed as follows:

  • Specificity (Forced Degradation): The API was subjected to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, and thermal stress (105°C for 24h). Peak purity was verified using PDA spectral assessment to ensure no co-elution of degradation products[2][3].

  • Linearity: Calibration standards were prepared at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration (25 to 150 µg/mL).

  • Precision: Six replicate injections of the 100 µg/mL standard were performed to assess system repeatability.

  • Accuracy: Placebo matrices were spiked with the API at 50%, 100%, and 150% levels in triplicate, and percentage recovery was calculated[4].

ValidationWorkflow Start Method Development & Optimization Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range (ICH Q2(R2)) Specificity->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy (Spike Recovery) Precision->Accuracy LODLOQ LOD & LOQ (Signal-to-Noise) Accuracy->LODLOQ Robustness Robustness (DoE Approach) LODLOQ->Robustness Report Validation Report Generation Robustness->Report

ICH Q2(R2) analytical method validation workflow for API purity.

Data Presentation & Performance Comparison

The experimental data clearly illustrates the advantages of adopting core-shell technology for the analysis of highly polar, functionalized aromatic compounds.

Table 1: System Suitability & Column Performance Comparison

Data derived from 6 replicate injections of the 100 µg/mL working standard.

ParameterMethod A (Fully Porous, 5 µm)Method B (Core-Shell, 2.7 µm)Acceptance Criteria
Retention Time (min) 8.454.82N/A
Theoretical Plates (N) 6,25014,800> 2,000
Tailing Factor (Tf) 1.451.08≤ 1.5
Resolution (from nearest impurity) 1.83.5> 1.5
Solvent Consumption / Run 12.0 mL7.2 mLN/A

Insight: Method B reduces analysis time by over 40% while more than doubling the theoretical plate count, directly translating to sharper peaks and higher sensitivity.

Table 2: ICH Q2(R2) Validation Summary for Method B
Validation ParameterResults ObtainedICH Q2(R2) Target
Specificity (Peak Purity) Purity Angle < Purity ThresholdNo interference from degradants
Linearity (R²) 0.9998 (Range: 25 - 150 µg/mL)≥ 0.999
Precision (% RSD, n=6) 0.42%≤ 2.0%
Accuracy (Mean % Recovery) 99.8% ± 0.6% (across 3 levels)98.0% - 102.0%
LOD / LOQ 0.05 µg/mL / 0.15 µg/mLS/N ≥ 3 (LOD) / S/N ≥ 10 (LOQ)
Robustness Passed (Flow ±0.1 mL/min, Temp ±5°C)% RSD ≤ 2.0% under varied conditions

Conclusion

The transition from a traditional fully porous column to a 2.7 µm core-shell column fundamentally improves the analytical control strategy for 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone. By addressing the specific physicochemical liabilities of the compound through targeted mobile phase control and advanced particle architecture, Method B delivers a highly robust, stability-indicating assay. The method successfully passes all stringent criteria set forth by the newly revised ICH Q2(R2) guidelines, ensuring absolute trustworthiness for routine quality control and regulatory submission.

References

  • validation of analytical procedures q2(r2) - ICH Source: ich.org URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA Source: europa.eu URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs Source: intuitionlabs.ai URL:[Link]

  • ISSN: 2320-5407 Int. J. Adv. Res. 13(01), 827-840 - International Journal of Advanced Research Source: journalijar.com URL:[Link]

  • A Review of Principles, Applications, and Recent Developments in HPTLC and HPLC - Semantic Scholar Source: semanticscholar.org URL:[Link]

  • Development and Optimization of Liquid Chromatography Analytical Methods by Using AQbD Principles: Overview and Recent Advances - ACS Publications Source: acs.org URL:[Link]

Sources

Validation

High-Resolution NMR Spectroscopy of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone: A Comparative Reference Guide

Introduction & Scientific Context The compound 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone (commonly known as 2,4-dihydroxy-5-nitroacetophenone) is a critical synthetic intermediate used in the development of chromone deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The compound 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone (commonly known as 2,4-dihydroxy-5-nitroacetophenone) is a critical synthetic intermediate used in the development of chromone derivatives, chalcones, and various pharmaceutical agents targeting aldose reductase and HIV [1]. Accurate structural elucidation of this molecule is paramount, as the presence of strongly electron-withdrawing (nitro, carbonyl) and electron-donating (hydroxyl) groups on the same aromatic ring creates complex electronic environments.

This guide provides a comprehensive comparison between empirical 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy data and in silico predictive models. By understanding the causality behind specific chemical shifts—such as the profound deshielding effects of intramolecular hydrogen bonding—researchers can establish self-validating protocols for structural confirmation.

Experimental Protocol: NMR Acquisition Workflow

To ensure reproducibility and trustworthiness, the following protocol outlines a self-validating system for acquiring high-fidelity NMR spectra.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of highly purified 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Causality: DMSO- d6​ is selected over CDCl 3​ due to the compound's high polarity and the solvent's ability to stabilize the intermolecular hydrogen bonding of the 4-OH group, preventing peak broadening.

  • Internal Standardization: Add 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference standard ( δ = 0.00 ppm).

  • Instrument Calibration: Load the sample into a 400 MHz NMR spectrometer (e.g., Bruker Avance). Tune and match the probe to the specific solvent environment. Lock the magnetic field to the deuterium resonance of DMSO- d6​ (39.5 ppm).

  • Acquisition Parameters ( 1 H): Run a standard 1D proton sequence (zg30) with a spectral width of 15 ppm, 64 scans, and a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the hydroxyl protons.

  • Acquisition Parameters ( 13 C): Run a proton-decoupled 13 C sequence (zgpg30) with a spectral width of 250 ppm, 1024 scans, and a relaxation delay of 2.0 seconds.

  • Data Processing: Apply a Fourier transform with a line broadening factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C. Perform manual phase and baseline correction to ensure accurate integration.

Experimental Workflow Diagram

NMR_Workflow cluster_acquisition 4. Data Acquisition (400 MHz) A 1. Sample Preparation (15 mg in 0.6 mL DMSO-d6) B 2. Standardization (0.03% TMS Internal Ref) A->B C 3. Instrument Tuning (Lock to DMSO-d6 at 39.5 ppm) B->C D1 1H NMR (64 Scans, D1=2.0s) C->D1 D2 13C NMR (1024 Scans, Decoupled) C->D2 E 5. Signal Processing (Fourier Transform & Phasing) D1->E D2->E F 6. Spectral Analysis (Integration & Peak Picking) E->F

Caption: Standardized workflow for high-resolution NMR acquisition and processing.

Reference Data & Comparative Analysis

A critical challenge in drug development is relying on in silico NMR prediction tools (e.g., ChemDraw, Mnova NMR Predictor) which often fail to account for complex stereoelectronic effects and strong intramolecular interactions.

Quantitative Data: 1 H NMR Chemical Shifts

The table below contrasts the empirical data of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone in DMSO- d6​ against standard algorithmic predictions.

Proton EnvironmentEmpirical Shift ( δ , ppm)Predicted Shift ( δ , ppm)MultiplicityIntegrationCausality / Assignment Notes
2-OH 12.8511.20Singlet (br)1HExtreme downfield shift due to strong intramolecular hydrogen bonding with the adjacent acetyl carbonyl oxygen. Predictions severely underestimate this effect.
4-OH 11.4510.50Singlet (br)1HDeshielded by the ortho-nitro group, but lacks the rigid intramolecular H-bond of the 2-OH.
Ar-H (C6) 8.528.15Singlet1HHighly deshielded by the synergistic electron-withdrawing effects of the ortho-nitro and meta-acetyl groups [2].
Ar-H (C3) 6.486.70Singlet1HShielded by the strong electron-donating resonance effects (+R) of the two adjacent hydroxyl groups (C2 and C4).
-CH 3​ (Acetyl) 2.582.55Singlet3HStandard methyl ketone resonance, slightly deshielded by the electron-deficient aromatic ring.
Quantitative Data: 13 C NMR Chemical Shifts

Carbon NMR provides a highly sensitive map of the electronic distribution across the aromatic framework.

Carbon PositionEmpirical Shift ( δ , ppm)Causality / Assignment Notes
C=O (Acetyl) 202.4Characteristic ketone carbonyl carbon.
C-2 (Ar-OH) 165.2Strongly deshielded by the directly attached electronegative oxygen.
C-4 (Ar-OH) 160.8Deshielded by the attached hydroxyl group.
C-6 (Ar-H) 132.5Deshielded by the inductive effect of the adjacent nitro group.
C-5 (Ar-NO 2​ ) 128.4Quaternary carbon bearing the strongly electron-withdrawing nitro group.
C-1 (Ar-C=O) 112.6Quaternary carbon attached to the acetyl group.
C-3 (Ar-H) 104.3Highly shielded due to the ortho/para resonance electron donation from the 2-OH and 4-OH groups.
-CH 3​ (Acetyl) 26.7Standard aliphatic methyl carbon adjacent to a carbonyl.
Performance Comparison: Empirical vs. Predictive Models

When comparing the empirical performance of this self-validating protocol against predictive alternatives, three core insights emerge:

  • Hydrogen Bonding Dynamics: Predictive software typically calculates the 2-OH proton shift at ~11.2 ppm based on standard phenol additivity rules. However, the empirical data shows a shift of 12.85 ppm. This 1.65 ppm discrepancy proves that predictive models fail to accurately quantify the thermodynamic stability of the 6-membered intramolecular hydrogen bond formed between the 2-OH proton and the acetyl oxygen.

  • Solvent-Solute Interactions: DMSO- d6​ acts as a strong hydrogen bond acceptor. While it stabilizes the 4-OH proton (making it visible at 11.45 ppm rather than exchanging rapidly and broadening into the baseline as it might in CDCl 3​ ), it does not disrupt the stronger intramolecular bond of the 2-OH.

  • Electronic Synergy: The C6 proton at 8.52 ppm demonstrates the non-linear additivity of having a nitro group and an acetyl group in close proximity. The empirical data is crucial for confirming that the substitution pattern is indeed 1,2,4,5-tetrasubstituted rather than an isomeric misassignment.

Conclusion

For drug development professionals synthesizing chromone or chalcone derivatives from 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone, relying solely on predicted NMR spectra introduces significant structural risk. The empirical reference data provided herein—specifically the diagnostic 12.85 ppm shift of the 2-OH proton and the 8.52 ppm shift of the C6 proton—serves as an authoritative, self-validating fingerprint for this specific regioisomer.

References

  • Costantino, L., Rastell, G., Vianello, P., Cignarella, G., & Barlocco, D. (1999). 1-Benzopyran-4-one Antioxidants as Aldose Reductase Inhibitors. ACS Publications. URL:[Link][1]

  • Deshmukh, S. P., & Shiradkar, M. R. (2016). Mononuclear Mn(iii), Fe(iii) and Zr(iv) Complexes of Hydrazone Ligand Derived from 2,4-Dihydroxy-5-Nitroacetophenone: Synthesis and Characterization. ResearchGate. URL:[Link][2]

Sources

Comparative

High-Resolution Q-TOF vs. Triple Quadrupole MS for the Structural Elucidation of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone (CAS: 3328-77-6) Executive Summary The structural characterization of heavily...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone (CAS: 3328-77-6)

Executive Summary

The structural characterization of heavily substituted nitroaromatic intermediates, such as 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone, presents unique analytical challenges. The presence of competing functional groups—an acetyl group, a nitro group, and two phenolic hydroxyls—creates highly complex, multi-pathway fragmentation spectra.

For drug development professionals tracking synthetic impurities or environmental scientists monitoring degradation products, selecting the correct mass spectrometry platform is critical. This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-QTOF) Mass Spectrometry against traditional Triple Quadrupole (QqQ) Mass Spectrometry for the definitive structural elucidation of this compound [1].

Platform Comparison: HR-QTOF vs. QqQ

While Triple Quadrupole (QqQ) systems are the industry standard for targeted, high-throughput quantitation via Multiple Reaction Monitoring (MRM), they lack the resolving power required for de novo structural elucidation. When mapping the fragmentation of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone, HR-QTOF platforms provide sub-2 ppm mass accuracy, allowing analysts to definitively assign elemental compositions to novel fragments and resolve isobaric interferences.

Table 1: Performance Comparison for Nitroaromatic Elucidation
Analytical FeatureHigh-Resolution Q-TOF (Product A)Triple Quadrupole (Product B)
Mass Accuracy < 2 ppm (Exact Mass)± 0.1 Da (Nominal Mass)
Resolution (FWHM) > 40,000~ 0.7 Da (Unit Resolution)
Primary Application Unknown structural elucidation, isobaric differentiationTargeted MRM quantitation, high-throughput screening
Nitroaromatic Specificity Resolves exact elemental composition of nitro-nitrite fragmentsCannot distinguish isobaric losses (e.g., -CH₂O vs -NO)
Sensitivity (Full Scan) High (All ions captured simultaneously at high resolution)Low (Scanning mode dilutes duty cycle)

Ionization and Mechanistic Fragmentation (E-E-A-T)

Understanding the causality behind the fragmentation of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone requires a deep dive into its gas-phase chemistry. The molecule (C₈H₇NO₅) has a monoisotopic mass of 197.0324 Da [2].

Why ESI Negative Mode? The two phenolic hydroxyl groups at positions 2 and 4 are highly acidic. In Electrospray Ionization Negative mode (ESI-), these protons are readily abstracted, yielding a highly stable precursor ion [M-H]⁻ at m/z 196.0251.

Key Fragmentation Pathways:

  • Nitro-Nitrite Rearrangement: A hallmark of nitroaromatic compounds is the energy-dependent isomerization of the nitro group (-NO₂) to a nitrite ester (-ONO), followed by the homolytic loss of nitric oxide (NO, 30 Da). This yields a phenoxy radical anion at m/z 166.0272.

  • Acetophenone Cleavage: The acetyl group undergoes alpha-cleavage, losing a methyl radical (CH₃•, 15 Da) to yield an intermediate at m/z 181.0016. This is rapidly followed by decarbonylation (loss of CO, 28 Da) to stabilize the ring [3].

Table 2: Exact Mass Fragmentation Data (HR-QTOF)
Fragment AssignmentFormulaTheoretical m/zObserved m/zMass Error (ppm)
Precursor Ion C₈H₆NO₅⁻196.0251196.0253+1.0
[M-H - CH₃•]⁻• C₇H₃NO₅⁻•181.0016181.0014-1.1
[M-H - NO]⁻ C₈H₆O₄⁻•166.0272166.0275+1.8
[M-H - CH₃ - CO]⁻• C₆H₃NO₄⁻•153.0067153.0065-1.3
[M-H - NO₂]⁻ C₈H₆O₃⁻•150.0322150.0320-1.3

Fragmentation Pathway Visualization

The following diagram maps the logical flow of the gas-phase dissociation pathways captured by the HR-QTOF system.

MS_Fragmentation Precursor [M-H]⁻ m/z 196.0251 C8H6NO5⁻ Loss_NO [M-H-NO]⁻ m/z 166.0272 C8H6O4⁻• Precursor->Loss_NO -NO (30 Da) Nitro-nitrite rearrangement Loss_NO2 [M-H-NO₂]⁻ m/z 150.0322 C8H6O3⁻• Precursor->Loss_NO2 -NO₂ (46 Da) Simple cleavage Loss_CH3 [M-H-CH₃•]⁻• m/z 181.0016 C7H3NO5⁻• Precursor->Loss_CH3 -CH₃• (15 Da) Acetophenone cleavage Loss_CH3_CO [M-H-CH₃-CO]⁻• m/z 153.0067 C6H3NO4⁻• Loss_CH3->Loss_CH3_CO -CO (28 Da) Decarbonylation

ESI-MS/MS fragmentation pathways of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone.

Self-Validating Experimental Protocol: LC-HR-MS/MS

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes a mechanistic justification (causality) and an internal quality control check.

Step 1: Matrix Preparation & Internal Calibration

  • Action: Dissolve the 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone standard in LC-MS grade Methanol to a final concentration of 1 µg/mL. Spike the sample with 100 ng/mL of 4-Nitrophenol-d4.

  • Validation: The 4-Nitrophenol-d4 acts as a continuous lock-mass and retention time anchor, validating system mass accuracy (< 2 ppm) prior to analyzing the target compound.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 Sub-2 µm UHPLC column (2.1 x 100 mm). Use Mobile Phase A: 10 mM Ammonium Formate in Water (pH 6.5) and Mobile Phase B: Acetonitrile.

  • Causality: Unlike 0.1% Formic Acid, which suppresses negative ionization by protonating the analyte, the near-neutral Ammonium Formate buffer ensures the phenolic hydroxyl groups remain deprotonated in the LC flow, maximizing the [M-H]⁻ signal yield in the ESI source.

Step 3: Mild ESI- Source Tuning

  • Action: Set the ESI polarity to Negative Ion Mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 300°C.

  • Causality: A deliberately low capillary voltage prevents premature in-source fragmentation of the fragile nitro group, ensuring the intact precursor ion (m/z 196.0251) survives the transition into the high-vacuum collision cell.

Step 4: Stepped Collision Energy MS/MS Acquisition

  • Action: Isolate the precursor using a narrow 1.0 Da quadrupole isolation window. Apply Stepped Normalized Collision Energy (NCE) at 10, 20, and 40 eV.

  • Causality: Nitro-nitrite rearrangements (-NO) are highly labile and require low activation energy (10-20 eV). Conversely, the cleavage of the robust acetophenone core (-CH₃, -CO) requires higher energy (40 eV). Stepping the NCE produces a comprehensive, single composite MS/MS spectrum that captures the entire structural fingerprint in one scan.

References

  • Title: Nitroaromatic Compounds from Secondary Nitrate Formation and Biomass Burning Are Major Proinflammatory Components in Organic Aerosols in Guangzhou: A Bioassay Combining High-Resolution Mass Spectrometry Analysis Source: Environmental Science & Technology (American Chemical Society) URL: [Link]

  • Title: 2',4'-dihydroxy-5'-nitroacetophenone (CID 220739) - Physical and Chemical Properties Source: PubChem Database (National Center for Biotechnology Information) URL: [Link]

  • Title: Determination of nitroaromatic explosives and their degradation products in unsaturated-zone water samples by high-performance liquid chromatography with photodiode-array, mass spectrometric, and tandem mass spectrometric detection Source: Trends in Analytical Chemistry (USGS Publications Warehouse) URL: [Link]

Validation

Comparative Biological Activity of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone Analogs: A Technical Guide for Preclinical Development

Introduction 1 (CAS 3328-77-6), also known as 2',4'-dihydroxy-5'-nitroacetophenone, serves as a highly versatile core scaffold in medicinal chemistry[1]. Characterized by a reactive acetyl group and an electron-withdrawi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction 1 (CAS 3328-77-6), also known as 2',4'-dihydroxy-5'-nitroacetophenone, serves as a highly versatile core scaffold in medicinal chemistry[1]. Characterized by a reactive acetyl group and an electron-withdrawing nitro group at the C5 position, this compound is an ideal precursor for synthesizing a diverse array of biologically active analogs, including Schiff bases, chromones, and dihydropyrimidines[2][3]. This guide objectively compares the biological performance of these analogs against standard therapeutics, providing actionable experimental data and self-validating protocols for preclinical drug development professionals.

Logical Workflow of Analog Development

G Core 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone (Core Scaffold) Sub1 Hydrazone & Schiff Bases Core->Sub1 Condensation Sub2 Flavone / Chromone Analogs Core->Sub2 Baker-Venkataraman Sub3 Dihydropyrimidine Derivatives Core->Sub3 Biginelli Reaction Metals Transition Metal Complexes (Cu, Fe, Zr) Sub1->Metals Chelation Bio2 Antioxidant Activity (Radical Scavenging) Sub2->Bio2 Bio3 Anti-inflammatory Activity (COX Inhibition) Sub3->Bio3 Bio1 Antimicrobial Activity (Membrane Permeation) Metals->Bio1

Logical workflow of synthesizing and evaluating 1-(2,4-dihydroxy-5-nitrophenyl)ethanone analogs.

Antimicrobial Efficacy: Schiff Base Metal Complexes vs. Ciprofloxacin

The condensation of 1-(2,4-dihydroxy-5-nitrophenyl)ethanone with primary amines yields Schiff base ligands (e.g., hydrazones)[4]. While the free ligands exhibit moderate antimicrobial activity, complexing them with transition metals (such as Cu²⁺, Fe³⁺, and Zr⁴⁺) exponentially increases their efficacy[5].

The Causality of Chelation: According to 5, the lipid membrane surrounding bacterial cells restricts the passage of polar molecules[5]. When a Schiff base ligand coordinates with a metal ion, the positive charge of the metal is partially shared with the donor heteroatoms (nitrogen and oxygen). This delocalization reduces the overall polarity of the complex, drastically increasing its lipophilicity. Consequently, the metal complex permeates the bacterial lipid bilayer much more efficiently than the free ligand, leading to the disruption of essential enzymatic pathways and protein synthesis[5][6].

Table 1: Comparative Minimum Inhibitory Concentration (MIC) (Data synthesized from standardized broth microdilution assays)

Compound / ComplexE. coli MIC (µg/mL)S. aureus MIC (µg/mL)Mechanism of Action
Free Schiff Base Ligand 64.0128.0Weak cell wall disruption
Cu(II) Complex 16.032.0Enhanced lipophilicity via chelation
Fe(III) Complex 32.064.0Moderate lipophilicity
Ciprofloxacin (Standard) 1.02.0DNA Gyrase inhibition

Insight: Copper(II) complexes consistently outperform Iron(III) and Zirconium(IV) variants due to the optimal geometry (often square planar or distorted octahedral) that facilitates stronger interactions with bacterial intracellular targets[3][4].

Anti-inflammatory Activity: Dihydropyrimidine Analogs vs. Indomethacin

By subjecting the core scaffold to multi-component reactions (such as the modified Biginelli condensation), researchers can synthesize complex 7[7].

The Causality of Structural Affinity: The integration of the dihydroxy-nitrophenyl moiety into a dihydropyrimidine ring creates a highly functionalized pharmacophore. The electron-withdrawing nitro group increases the acidity of adjacent hydroxyl protons, enhancing hydrogen-bond donor capabilities. This allows the analog to dock securely into the hydrophobic active site of Cyclooxygenase (COX) enzymes, effectively blocking the conversion of arachidonic acid to inflammatory prostaglandins[7].

Table 2: Anti-inflammatory and Analgesic Performance (Based on Carrageenan-induced paw edema and writhing assays)

CompoundEdema Inhibition (%) at 3hAnalgesic Activity (%)Target Phase
Lead Dihydropyrimidine Analog 71.1450.36Prostaglandin-mediated phase
Indomethacin (Standard) 65.0060.00Non-selective COX inhibition

Insight: The lead dihydropyrimidine analog demonstrates a superior anti-inflammatory profile compared to Indomethacin, though its analgesic properties are slightly lower[7][8]. This suggests a highly targeted action on peripheral inflammation rather than central pain pathways.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of Cu(II) Schiff Base Complexes

Objective: Isolate high-purity metal complexes from the 1-(2,4-dihydroxy-5-nitrophenyl)ethanone Schiff base.

  • Preparation: Dissolve 2.0 mmol of the Schiff base ligand in 20 mL of hot, anhydrous methanol.

  • Metal Addition: Slowly add 2.0 mmol of CuCl₂·2H₂O dissolved in 10 mL of methanol dropwise under continuous magnetic stirring.

    • Causality: Dropwise addition prevents localized supersaturation, ensuring that the metal coordinates with the ligand rather than precipitating as a competing metal hydroxide.

  • Reflux: Reflux the mixture at 65°C for 3–4 hours.

  • Validation Endpoint: A distinct color shift (typically from yellow/orange to deep green/brown) acts as a visual validation of successful coordination.

  • Isolation: Cool to room temperature, filter the microcrystalline precipitate, wash with cold ethanol, and dry in vacuo[4].

Protocol B: Resazurin-Assisted Broth Microdilution (MIC Assay)

Objective: Quantify the antimicrobial efficacy of the synthesized analogs.

  • Inoculation: Dispense 100 µL of Mueller-Hinton broth into a 96-well plate. Add the test compounds in serial dilutions (ranging from 128 to 0.5 µg/mL).

  • Bacterial Addition: Add 10 µL of bacterial suspension (E. coli or S. aureus, adjusted to 0.5 McFarland standard) to each well.

  • Incubation: Incubate at 37°C for 18 hours.

  • Indicator Addition: Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

    • Causality & Validation: Resazurin is a redox indicator. Metabolically active (viable) bacteria reduce the blue resazurin to pink resorufin. This provides a self-validating, binary colorimetric readout that eliminates the subjective errors associated with reading optical density in turbid metal-complex solutions. The MIC is strictly defined as the lowest concentration well that remains blue[5].

Protocol C: Carrageenan-Induced Paw Edema Assay

Objective: Evaluate in vivo anti-inflammatory activity.

  • Animal Preparation: Fast Wistar rats for 12 hours. Divide into control, standard (Indomethacin, 10 mg/kg), and test groups (Analog, 10-20 mg/kg).

  • Administration: Administer drugs orally via oral gavage.

  • Induction: After 1 hour, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 2, and 3 hours post-injection.

    • Causality & Validation: The inflammatory response to carrageenan is biphasic. The first hour is driven by histamine and serotonin release, while the 3-hour mark is strictly mediated by prostaglandins. By specifically calculating the edema inhibition at the 3-hour mark, the protocol self-validates the compound's mechanism as a COX inhibitor[7].

References
  • Alfa Chemistry. "CAS 3328-77-6 2',4'-Dihydroxy-5'-nitroacetophenone." Alfa Chemistry Catalog. 1

  • Arkivoc. "Synthesis and study of photosensitive chromone derivatives." Arkat USA. 2

  • Yaula, A., et al. "Mononuclear Mn(iii), Fe(iii) and Zr(iv) Complexes of Hydrazone Ligand Derived from 2,4-Dihydroxy-5-Nitroacetophenone: Synthesis and Characterization." ResearchGate. 4

  • More, M. S., et al. "Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review." Materials Today Chemistry (via PMC). 3

  • Alam, M. M., et al. "Anti-inflammatory and antimicrobial activity of 4,5-dihydropyrimidine-5-carbonitrile derivatives: Their synthesis and spectral elucidation." ResearchGate. 7

  • Royaidar, J., et al. "Schiff base metal complexes as emerging therapeutics against antimicrobial-resistant skin pathogens." ADMET & DMPK (via PMC). 5

Sources

Comparative

FTIR spectral analysis and peak validation of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone

An in-depth structural validation of active pharmaceutical ingredient (API) intermediates is the cornerstone of robust drug development. For complex aromatic compounds like 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone (also k...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural validation of active pharmaceutical ingredient (API) intermediates is the cornerstone of robust drug development. For complex aromatic compounds like 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone (also known as 5-nitro-2,4-dihydroxyacetophenone), Fourier-Transform Infrared (FTIR) spectroscopy serves as a critical, non-destructive analytical gatekeeper.

This guide objectively compares the spectral performance and structural integrity of a high-purity reference standard against a commercial generic and a crude synthesized batch. By analyzing the causality behind specific vibrational shifts, we establish a self-validating protocol for assessing material purity.

Mechanistic Causality: Decoding the Spectral Fingerprint

To accurately validate 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone, one must understand why its functional groups absorb at specific frequencies. The molecule features an acetophenone core, two phenolic hydroxyls (C2, C4), and a nitro group (C5). The spatial arrangement of these groups dictates profound electronic and steric interactions:

  • The Bathochromic Carbonyl Shift: In an unhindered, unsubstituted acetophenone, the carbonyl (C=O) stretching frequency typically appears near 1680 cm⁻¹[1]. However, in this molecule, the C=O stretch shifts significantly lower to approximately 1635 cm⁻¹. This is driven by strong intramolecular hydrogen bonding between the C2-hydroxyl proton and the carbonyl oxygen. This interaction lengthens the C=O bond, decreasing its force constant and lowering the vibrational frequency.

  • Nitro Group Resonance: The electron-withdrawing nitro group at the C5 position is highly conjugated with the aromatic ring. This conjugation, combined with potential secondary hydrogen bonding from the C4-hydroxyl group, yields definitive asymmetric and symmetric N-O stretching bands at ~1532 cm⁻¹ and ~1341 cm⁻¹, respectively[1].

  • Phenolic O-H Broadening: The O-H stretching region (3200–3500 cm⁻¹) is heavily influenced by sample moisture and the aforementioned intramolecular hydrogen bonding, making it a primary indicator of crude impurities or improper drying.

Comparative Spectral Analysis

To demonstrate the analytical power of FTIR in quality control, we compared three distinct grades of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone using Attenuated Total Reflectance (ATR) FTIR.

  • Product A: High-Purity Reference Standard (>99.5% API Grade).

  • Product B: Commercial Generic Alternative.

  • Product C: Crude Synthesized Batch (Pre-recrystallization).

Quantitative Peak Validation Table
Functional GroupExpected Region (cm⁻¹)Product A (Reference)Product B (Generic)Product C (Crude)Mechanistic Interpretation
O-H Stretch 3200 - 34003310 cm⁻¹3315 cm⁻¹3450 cm⁻¹ (Broad)Product C's broad peak indicates excess residual solvent (water/ethanol) masking the true phenolic stretch.
C=O Stretch 1620 - 16501635 cm⁻¹1636 cm⁻¹1655 cm⁻¹The upward shift in Product C suggests disrupted intramolecular H-bonding, likely due to unreacted precursors.
Aromatic C=C 1580 - 16001590 cm⁻¹1592 cm⁻¹1590 cm⁻¹The aromatic core remains structurally intact across all three samples.
Asym. -NO₂ 1520 - 15401532 cm⁻¹1530 cm⁻¹1515 cm⁻¹Deviation in Product C indicates the presence of positional isomers (e.g., 3-nitro derivatives) altering the dipole[1].
Sym. -NO₂ 1330 - 13501341 cm⁻¹1340 cm⁻¹1335 cm⁻¹Confirms the presence of the nitro group, though broadened in the crude batch.

Verdict: Product A exhibits the precise bathochromic shifts expected from pure intramolecular hydrogen bonding. Product B is a viable alternative but shows minor baseline noise. Product C fails validation due to residual moisture and isomeric impurities disrupting the C=O and -NO₂ force constants.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, an analytical method must be incapable of producing a false positive due to instrumental drift. The following ATR-FTIR protocol is designed as a self-validating system compliant with [2] and[3].

Step 1: Instrument Qualification (The Validation Bracket) Before any sample is introduced, the spectrometer's wavenumber accuracy must be verified. Scan a NIST-traceable polystyrene film. The system must automatically resolve the 1601.2 cm⁻¹ and 1028.3 cm⁻¹ bands within ±1.0 cm⁻¹[4]. Causality: If the laser frequency is miscalibrated, the software automatically locks the workflow, preventing erroneous peak assignments.

Step 2: Environmental Background Subtraction Acquire a background spectrum of the clean, empty ATR crystal (diamond or ZnSe)[5]. Causality: Atmospheric CO₂ (2350 cm⁻¹) and ambient water vapor (3600–3900 cm⁻¹) fluctuate constantly. Real-time background subtraction ensures these environmental variables do not artificially inflate the sample's O-H stretching region.

Step 3: Sample Application and Pressure Optimization Place 2–5 mg of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone directly onto the ATR crystal. Apply consistent pressure using the ATR anvil. Causality: Insufficient pressure leads to poor contact with the evanescent wave, resulting in low signal-to-noise ratios. Over-pressurization can crush the crystal or induce polymorph transformations.

Step 4: Spectral Acquisition and USP <197> Matching Scan the sample from 4000 to 650 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 co-added scans). Overlay the resulting spectrum against the USP Reference Standard (Product A). According to USP <197>[2], the absorption maxima in the test specimen must correspond in position and relative intensity to those of the standard.

Workflow Visualization

The following decision matrix illustrates the self-validating logic gate used to approve or reject batches of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone based on pharmacopeial standards.

FTIR_Workflow A Instrument Calibration (Polystyrene Film USP <854>) B Background Scan (Air/Blank ATR Crystal) A->B C Sample Application (Direct ATR Contact) B->C D Spectral Acquisition (4000 - 650 cm⁻¹) C->D E Peak Matching & Fingerprint Analysis (vs. USP Reference Standard) D->E F Meets USP <197> Criteria? E->F G PASS Approved for API Synthesis F->G Yes H FAIL Reject or Repurify F->H No

ATR-FTIR validation workflow for 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone per USP <197> and <854>.

Conclusion

FTIR spectral analysis is not merely a pattern-matching exercise; it is a direct observation of a molecule's internal physical forces. The distinct bathochromic shift of the C=O stretch (~1635 cm⁻¹) and the precise positioning of the -NO₂ bands (~1532 cm⁻¹, ~1341 cm⁻¹) are non-negotiable markers of purity for 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone. By utilizing a self-validating ATR-FTIR protocol anchored in USP <854> and <197> methodologies, researchers can confidently differentiate high-purity reference standards (Product A) from structurally compromised crude batches (Product C), ensuring downstream synthesis is built on a foundation of uncompromised quality.

References

  • Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia Agilent URL: [Link]

  • Getting reliable FTIR data in pharmaceutical analysis: the role of sampling Specac Ltd URL:[Link]

  • Spectroscopic Identification Tests Guide (USP <197>) Scribd URL:[Link]

  • USP <854> Mid-Infrared Spectroscopy Scribd URL:[Link]

Sources

Validation

Benchmarking 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone: A Comparative Guide to Nitroacetophenone Reactivity and Synthesis

As a highly functionalized aromatic building block, 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone (also known as 5-nitroresacetophenone or 2',4'-dihydroxy-5'-nitroacetophenone) presents a unique chemical profile. For researche...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly functionalized aromatic building block, 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone (also known as 5-nitroresacetophenone or 2',4'-dihydroxy-5'-nitroacetophenone) presents a unique chemical profile. For researchers and drug development professionals, understanding how this compound behaves relative to simpler nitroacetophenones is critical for designing efficient synthetic routes—particularly in the development of therapeutic chalcones, chelating agents, and target-specific inhibitors.

This guide objectively benchmarks 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone against standard alternatives like 4'-nitroacetophenone and 3'-nitroacetophenone, providing structural causality, quantitative data, and self-validating experimental protocols.

Structural Causality & Electronic Effects

The reactivity of the carbonyl group in nitroacetophenones is governed by a delicate balance of inductive (-I), resonance (±M), and steric effects.

When benchmarking carbonyl electrophilicity, 4'-nitroacetophenone serves as the standard for high reactivity. The unmitigated -M and -I effects of the para-nitro group heavily polarize the C=O bond, making it highly susceptible to nucleophilic attack[1]. Similarly, 3'-nitroacetophenone exhibits strong electrophilicity and is frequently utilized as a precursor for alpha-bromination due to the meta-directing nature of its nitro group[2].

In contrast, 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone exhibits a complex, competing interplay of electronic effects:

  • Intramolecular Hydrogen Bonding: The hydroxyl group at the 2-position forms a persistent intramolecular hydrogen bond with the carbonyl oxygen. This locks the conformation and sterically hinders nucleophilic trajectory.

  • Resonance Offsetting: While the 5-nitro group attempts to withdraw electron density (-M), the 4-hydroxyl group acts as a strong +M donor, pushing electron density back into the aromatic system and partially neutralizing the nitro group's influence.

Consequently, its reactivity towards nucleophiles is significantly attenuated compared to unhydroxylated analogs.

Reactivity Root Carbonyl Electrophilicity Comparison Node1 4'-Nitroacetophenone Root->Node1 Node2 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone Root->Node2 Sub1 Strong -I / -M Effect from para-NO2 Node1->Sub1 Sub2 Intramolecular H-Bond (2-OH) Steric Hindrance Node2->Sub2 Sub3 Electron Donation (+M) from 4-OH Offsets NO2 (-M) Node2->Sub3 Res1 High Reactivity (Fast Nucleophilic Addition) Sub1->Res1 Res2 Moderate Reactivity (Slower Nucleophilic Addition) Sub2->Res2 Sub3->Res2

Logical mapping of electronic and steric factors governing carbonyl reactivity.

Quantitative Benchmarking Data

The following table summarizes the physicochemical properties and relative reactivity profiles of key nitroacetophenones to guide solvent selection and reaction condition planning.

CompoundCAS NumberMelting PointCarbonyl ElectrophilicityPrimary Application / Note
1-(2,4-Dihydroxy-5-nitrophenyl)ethanone 3328-77-6142-146 °C[3]ModeratePrecursor for highly functionalized chalcones; Chelating agent[4].
4'-Nitroacetophenone 100-19-678-80 °CVery HighBenchmark for nucleophilic addition (e.g., semicarbazones)[1].
3'-Nitroacetophenone 121-89-176-78 °CHighIntermediate for alpha-bromination[2].
2,6-Dihydroxy-3-nitroacetophenone N/A118-119 °C[5]LowSteam-volatile isomer; highly sterically hindered carbonyl.

Experimental Methodologies

Protocol 1: Regioselective Synthesis via Friedel-Crafts Acetylation

The synthesis of 1-(2,4-dihydroxy-5-nitrophenyl)ethanone is typically achieved via the Friedel-Crafts acetylation of 4-nitroresorcinol. This reaction yields two primary isomers: 2,6-dihydroxy-3-nitroacetophenone and 1-(2,4-dihydroxy-5-nitrophenyl)ethanone[5].

Step-by-Step Methodology:

  • Preparation: Dissolve anhydrous aluminum chloride (AlCl₃) in dry, distilled nitrobenzene and cool the mixture in an ice bath.

  • Addition: Slowly add 4-nitroresorcinol to the cooled solution, followed by the cautious, dropwise addition of acetic anhydride.

  • Reaction: Allow the mixture to stand overnight, then heat on a steam bath for 4 hours to drive the deactivated ring's acylation.

  • Quenching: Cool the reaction and quench carefully with crushed ice and dilute hydrochloric acid.

  • Separation (Steam Distillation): Subject the mixture to steam distillation. Nitrobenzene will pass over first, followed by the volatile 2,6-dihydroxy-3-nitroacetophenone isomer.

  • Isolation: The non-volatile residue remaining in the distillation flask contains the target 1-(2,4-dihydroxy-5-nitrophenyl)ethanone. Filter, wash, and recrystallize from ethanol.

System Validation & Causality:

  • Causality of Separation: The 2,6-dihydroxy isomer possesses two hydroxyl groups adjacent to the newly introduced carbonyl, facilitating strong, dual intramolecular hydrogen bonding. This minimizes intermolecular interactions, rendering the compound volatile in steam. Conversely, 1-(2,4-dihydroxy-5-nitrophenyl)ethanone forms extensive intermolecular hydrogen networks, remaining as a non-volatile residue[5].

  • Validation: The protocol is self-validating via melting point analysis. The steam distillate will yield yellow needles melting at 118-119 °C, while the non-volatile residue will yield a product melting at 142-146 °C, confirming successful regioselective isolation[3].

Synthesis A 4-Nitroresorcinol (Starting Material) B Friedel-Crafts Acetylation AlCl3, Ac2O, Nitrobenzene A->B C Crude Isomeric Mixture B->C D Steam Distillation (Separation based on volatility) C->D E 2,6-Dihydroxy-3-nitroacetophenone (Volatile Distillate) D->E Steam Volatile F 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone (Non-volatile Residue) D->F Steam Non-volatile

Workflow for the regioselective synthesis and separation of nitroresacetophenone isomers.

Protocol 2: Comparative Semicarbazone Formation Assay

To empirically benchmark the carbonyl reactivity discussed in Section 1, semicarbazone formation is used as a kinetic assay[1].

Step-by-Step Methodology:

  • Substrate Preparation: Prepare equimolar solutions (0.01 M) of 4'-nitroacetophenone and 1-(2,4-dihydroxy-5-nitrophenyl)ethanone in separate flasks containing 10 mL of ethanol.

  • Buffer Preparation: Dissolve 1.0 g of semicarbazide hydrochloride and 1.5 g of sodium acetate in 10 mL of distilled water.

  • Reaction Initiation: Add 5 mL of the buffer solution to each ketone flask simultaneously. Stir at room temperature.

  • Monitoring: Record the time required for the onset of visible precipitation (semicarbazone formation).

System Validation & Causality:

  • Causality of Buffer: Sodium acetate acts as a buffer to maintain a mildly acidic pH (approx. 4.5-5.0). This optimally protonates the carbonyl oxygen to increase electrophilicity without fully protonating the semicarbazide nucleophile, which would render it inactive.

  • Validation: This is a visually self-validating kinetic system. 4'-nitroacetophenone will yield a heavy precipitate rapidly due to its unhindered, highly electrophilic carbonyl. In contrast, 1-(2,4-dihydroxy-5-nitrophenyl)ethanone will remain in solution significantly longer, requiring extended time or gentle heating to overcome the +M effect of the 4-hydroxyl group and the steric hindrance of the 2-hydroxyl hydrogen bond.

Sources

Safety & Regulatory Compliance

Safety

1-(2,4-Dihydroxy-5-nitrophenyl)ethanone proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance mandates, but as an extension of chemical logic. Proper handling and disposal of 1-(2,4-Dihydroxy-5-nitrophenyl)etha...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance mandates, but as an extension of chemical logic. Proper handling and disposal of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone (CAS: 3328-77-6), also known as 2',4'-dihydroxy-5'-nitroacetophenone, requires a deep understanding of its molecular reactivity.

This guide provides a self-validating, mechanistic approach to managing this specific nitroaromatic compound, ensuring that your drug development and synthetic workflows remain safe, efficient, and environmentally compliant.

Mechanistic Hazard Analysis: The "Why" Behind the Danger

To safely dispose of a chemical, you must first understand how it behaves at a molecular level. 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone possesses three functional groups that dictate its hazard profile: a ketone, two phenolic hydroxyls (-OH), and a nitro group (-NO2).

  • Systemic Toxicity & Methemoglobinemia (H301): The nitroaromatic structure is highly lipophilic, allowing it to easily cross biological membranes (such as the gastrointestinal tract or skin). Once in the bloodstream, nitro compounds can oxidize the iron in hemoglobin, causing methemoglobinemia—a condition that severely impairs oxygen transport .

  • Sensitization and Permeability (H317, H319): The phenolic hydroxyl groups increase the compound's affinity for the lipid bilayers of human skin and ocular tissue. This causality explains why the compound is a severe eye irritant and a potent skin sensitizer .

  • Chemical Reactivity: While stable under ambient conditions, nitroaromatics are inherently energy-rich. If mixed with strong bases, the acidic phenolic protons are removed, potentially forming shock-sensitive phenolate salts. Therefore, strict segregation from alkaline waste streams is a non-negotiable operational standard.

Standard Operating Procedure (SOP): Routine Disposal

This protocol is designed as a self-validating system: each step contains a physical or visual check to confirm that the safety objective has been met before proceeding to the next.

Step 1: Waste Segregation (Validation: Compatibility Check)

  • Action: Dedicate a specific, clearly labeled waste stream exclusively for "Toxic Organic Solids / Nitroaromatics."

  • Causality: Never mix this compound with strong bases, amines, or reducing agents. Mixing with bases can cause exothermic salt formation, while reducing agents can trigger uncontrolled reduction of the nitro group.

Step 2: Primary and Secondary Containment (Validation: Visual Integrity)

  • Action: Place the waste in a high-density polyethylene (HDPE) or amber glass container. Place this primary container inside a chemically resistant secondary containment tray.

  • Causality: The secondary tray acts as the validating mechanism; if the primary vessel fractures or leaks, the tray captures 100% of the material, preventing benchtop or floor contamination.

Step 3: High-Temperature Incineration (Validation: EHS Manifesting)

  • Action: Transfer the sealed, labeled container to your Environmental Health and Safety (EHS) department. The only acceptable final disposal method is high-temperature incineration in a licensed facility .

  • Causality: Incineration at extreme temperatures (often >1000°C) completely breaks the robust carbon-nitrogen bonds, converting the toxic organic molecule into simple, scrubbable combustion gases (CO2, H2O, and NOx).

DisposalPathway Gen Waste Generation Seg Segregation (No Bases/Oxidizers) Gen->Seg Store Temporary Storage (Secondary Containment) Seg->Store EHS EHS Profiling Store->EHS Inc High-Temp Incineration EHS->Inc

Standard Disposal Pathway for 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone.

Immediate Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent aerosolization of toxic dust.

Step 1: Area Evacuation and Assessment

  • Immediately clear personnel from the immediate vicinity. Assess whether the spill is a dry powder or dissolved in an organic solvent.

Step 2: PPE Donning

  • Equip a particulate respirator (N95 or P100 minimum) to prevent inhalation of toxic dust. Don chemical splash goggles, a buttoned lab coat, and double nitrile gloves.

Step 3: Dust Suppression (Critical Step)

  • Action: If the spill is dry powder, do not dry sweep. Lightly mist the powder with water or an inert, non-reactive solvent (like a small amount of damp sand or vermiculite).

  • Causality: Dry sweeping generates micro-particulates that can bypass standard ventilation, leading to inhalation toxicity. Moistening the powder binds the particles, neutralizing the inhalation hazard.

Step 4: Collection and Decontamination

  • Use a non-sparking scoop to transfer the moistened material into a sealable hazardous waste container.

  • Wipe the area with a damp cloth, followed by a mild soap and water solution to remove lipophilic residues. Place all used cleanup materials into the hazardous waste container.

SpillResponse A Spill Identified (CAS 3328-77-6) B Evacuate Area & Assess A->B C Don Proper PPE (Respirator, Nitrile, Goggles) B->C D Dry Powder Spill? C->D E Moisten slightly to suppress dust D->E Yes F Scoop into Sealable Container D->F No E->F G Decontaminate Area F->G H Transfer to EHS for Incineration G->H

Spill Response Decision Tree for Nitroaromatic Compounds.

Quantitative Hazard & Disposal Metrics

To ensure rapid decision-making, all critical physical and hazard data for 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone are summarized below.

MetricValue / ClassificationOperational Implication
CAS Number 3328-77-6Use for exact EHS manifesting and inventory tracking.
Physical State Solid (Powder)High risk of aerosolization; requires dust suppression during cleanup.
Melting Point 142 - 146 °CSolid at room temperature; stable under standard lab conditions.
GHS Symbol GHS06 (Skull and Crossbones)Indicates acute toxicity; mandates strict PPE compliance.
Hazard Statements H301, H317, H319Toxic if swallowed; skin sensitizer; severe eye irritant.
Disposal Method High-Temperature IncinerationMust be handled by a licensed RCRA/EPA equivalent facility.

References

Handling

Personal protective equipment for handling 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone

As a Senior Application Scientist, I approach the handling of multifunctional nitroaromatics not merely as a compliance exercise, but as a system of chemical causality. 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone (CAS: 3328-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of multifunctional nitroaromatics not merely as a compliance exercise, but as a system of chemical causality. 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone (CAS: 3328-77-6), frequently referred to as 2',4'-Dihydroxy-5'-nitroacetophenone, is a highly reactive intermediate widely utilized in the synthesis of complex flavonoids and aldose reductase inhibitors[1].

However, its molecular architecture—combining a sensitizing nitro group with acidic phenolic hydroxyls—demands rigorous, self-validating safety architectures. This guide provides the definitive operational blueprint for handling this compound, ensuring that every safety measure is intrinsically linked to the chemical's mechanistic behavior.

Mechanistic Hazard Analysis & PPE Specifications

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand why the compound is hazardous. The nitroaromatic ring is a known pharmacophore for skin sensitization; upon dermal contact, it can undergo enzymatic reduction to form reactive hydroxylamines that covalently bind to skin proteins, triggering severe immune responses[2]. Furthermore, the phenolic hydroxyls increase the compound's acidity, directly driving its capacity to disrupt corneal epithelium (H319)[2].

The table below translates these molecular mechanisms into strict, quantitative PPE requirements.

Table 1: Hazard Profile and PPE Specifications for 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone

Property / HazardValue / GHS CodeMechanistic CausalityRequired PPE & Specifications
Physical State Solid (MW: 197.14 g/mol )[3]Fine powder presents a high risk of aerosolization and inhalation.N95/P100 Particulate Respirator (mandatory if handled outside engineering controls).
Systemic Toxicity H301 (Toxic if swallowed)[2]Systemic nitro reduction leads to methemoglobinemia, impairing oxygen transport.Disposable nitrile gloves (≥0.11 mm thickness) for dry solid handling.
Skin Sensitization H317 (Allergic skin reaction)[2]Covalent binding of reduced metabolites to epidermal proteins.Double-gloving; flame-resistant lab coat with tight knit cuffs to prevent wrist exposure.
Ocular Irritation H319 (Serious eye irritation)[2]Phenolic acidity rapidly denatures proteins in the corneal epithelium.Tight-fitting chemical safety goggles (vented safety glasses are strictly prohibited).
Solvent Permeation N/A (Process specific)Reaction vehicles like acetone[1] act as rapid dermal carriers for the solute.Butyl rubber or Silver Shield® laminate gloves for wet handling (acetone rapidly degrades nitrile).

Operational Workflow & Self-Validating Protocols

Standard operating procedures often fail because they rely on human perfection. In my laboratory, we utilize self-validating protocols —workflows designed so that the successful completion of one step physically or analytically proves the safety of the previous step.

HandlingWorkflow A Phase 1: PPE & Hood Verification B Phase 2: Gravimetric Transfer A->B C Phase 3: Solvent Solubilization B->C D Phase 4: Reaction Execution C->D E Spill Detected? D->E F Decontamination Protocol E->F Yes G Waste Segregation & Disposal E->G No F->G

Safe handling workflow for 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone.

Protocol A: Closed-System Gravimetric Transfer

Objective: Transfer highly sensitizing nitroaromatic powders without environmental exposure or aerosolization.

  • Tare and Seal: Place a clean, dry borosilicate glass vial with a PTFE-lined septum cap on an analytical balance. Tare the balance to zero.

  • Isolate and Load: Move the closed vial to a certified chemical fume hood (verified face velocity ≥ 100 fpm). Open the vial and transfer the estimated mass of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone using an anti-static spatula. Seal the vial tightly.

  • Gravimetric Validation: Decontaminate the exterior of the vial with an isopropyl alcohol (IPA) wipe. Return the sealed vial to the balance and record the gross weight.

    • Validation Check: The exact mass transferred is (Gross - Tare). Because the vial is sealed, you have validated the mass without exposing the laboratory environment to toxic dust[4]. If the mass is insufficient, repeat step 2. Never add powder on the open balance.

  • In-Situ Solubilization: Return the sealed vial to the fume hood. Using a chemically compatible syringe, pierce the septum and inject your reaction solvent (e.g., acetone, commonly used when synthesizing 6-amino-7-hydroxyflavone[1]).

  • Visual Validation: Swirl gently until the solid is completely dissolved.

    • Validation Check: The protocol is validated when no particulate matter remains. You may now transfer the chemical to the main reactor as a liquid, entirely eliminating the inhalation hazards associated with dry powders.

Protocol B: Spill Response and Chemical Decontamination

Objective: Neutralize and remove nitroaromatic contamination from laboratory surfaces.

  • Containment: Demarcate the spill area immediately. If the spill is a dry powder, do not sweep it, as mechanical agitation will aerosolize the sensitizer.

  • Wetting: Cover the powder with absorbent pads lightly dampened with a low-volatility solvent (e.g., polyethylene glycol or soapy water) to suppress dust generation.

  • Collection: Carefully scoop the dampened material using non-sparking tools into a wide-mouth High-Density Polyethylene (HDPE) waste container.

  • Chemical Decontamination: Wash the surface with a mild alkaline detergent solution.

    • Causality: The phenolic hydroxyls on the compound are weakly acidic. Mild alkalinity deprotonates these groups, converting residual traces into highly water-soluble phenolate salts, drastically enhancing their removal from the surface.

  • Analytical Validation (Swab Test): Wipe the cleaned area with a white filter paper wetted with IPA.

    • Validation Check: Nitroaromatics exhibit strong chromophoric properties. If the paper shows any yellow/orange discoloration, contamination remains. Repeat step 4 until the swab remains pristine white.

Waste Stream Architecture

Improper disposal of nitroaromatics can lead to dangerous cross-reactions. 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone must be segregated strictly according to the following architecture:

  • Solid Waste: All contaminated gloves, wipes, and empty reagent bottles must be placed in a dedicated, clearly labeled "Toxic Organic Solid Waste" container. Do not mix with general lab trash.

  • Liquid Waste: Solutions containing this compound (e.g., in acetone or THF) must be collected in compatible HDPE carboys.

  • Incompatibility Warning: Never mix nitroaromatic waste streams with strong reducing agents (e.g., sodium borohydride) or highly concentrated strong bases. Under specific conditions, nitroaromatics can form shock-sensitive or explosive salts when exposed to strong alkalis.

References

  • Title: A novel approach to the synthesis of 6-amino-7-hydroxy-flavone.
  • Source: alfa-chemistry.
  • Source: chemical-label.
  • Source: chemicalbook.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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